Benzyl 2-oxo-2H-chromene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
324065-51-2 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
benzyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2 |
InChI Key |
TWXSEJRQEDMZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Benzyl 2 Oxo 2h Chromene 3 Carboxylate
Historical Evolution of Coumarin (B35378) Synthesis Applicable to Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate Precursors
The journey to synthesize coumarins began in the mid-19th century with W.H. Perkin's landmark synthesis of the parent coumarin molecule. byjus.com Since then, a portfolio of named reactions has been developed, forming the bedrock of coumarin chemistry. These classical methods, while not all directly producing 3-carboxylated products, are fundamental to understanding the assembly of the core coumarin scaffold.
Key historical syntheses include:
Perkin Reaction: Involves the condensation of a salicylaldehyde (B1680747) sodium salt with an acetic anhydride. byjus.com
Pechmann Condensation (1883): This acid-catalyzed reaction between a phenol (B47542) and a β-ketoester is a straightforward method for producing 4-substituted coumarins. sciensage.inforesearchgate.net
Knoevenagel Condensation: A versatile method involving the reaction of an o-hydroxybenzaldehyde with compounds containing an active methylene (B1212753) group, such as malonic esters. rsc.org This reaction is particularly relevant as it provides a direct route to coumarin-3-carboxylates.
Other notable methods that have contributed to the diversity of available coumarins include the Claisen rearrangement, the Wittig reaction, and the Reformatsky reaction. byjus.commdpi.comnih.gov
These foundational reactions have been continuously refined over the decades, with modern adaptations focusing on milder conditions, improved yields, greater substrate scope, and the principles of green chemistry. The Knoevenagel condensation, in particular, has emerged as the most direct and widely adopted strategy for synthesizing coumarin-3-carboxylic acids and their esters, including the benzyl variant. rsc.org
Direct and Indirect Synthetic Pathways for Benzyl 2-oxo-2H-chromene-3-carboxylate
The synthesis of this compound can be achieved through several strategic pathways, with the Knoevenagel condensation being the most prominent direct method.
Knoevenagel Condensation-Based Syntheses of this compound
The Knoevenagel condensation is the most efficient and direct method for synthesizing this compound. The core of this reaction is the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, dibenzyl malonate. The reaction proceeds through an initial condensation to form a benzylidene intermediate, followed by an intramolecular cyclization (lactonization) to yield the final coumarin product.
The general reaction is as follows: Salicylaldehyde + Dibenzyl malonate → this compound
A variety of catalysts and reaction conditions have been explored to optimize this transformation, aiming for higher yields, shorter reaction times, and more environmentally benign processes. nih.govacgpubs.org
Table 1: Selected Knoevenagel Condensation Conditions for Coumarin-3-Carboxylate Synthesis
| Active Methylene Compound | Catalyst | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|
| Dibenzyl malonate | L-proline | EtOH, 80 °C | 75% | byjus.com (from initial search) |
| Diethyl malonate | Piperidine (B6355638)/Acetic Acid | EtOH | Not specified | nih.govmdpi.com |
| Meldrum's acid | Sodium azide or Potassium carbonate | Water, RT | up to 99% (for acid) | nih.gov |
| Diethyl malonate | Piperidine | EtOH, Reflux | Not specified | researchgate.net |
| Diethyl malonate | Choline (B1196258) chloride/Zinc chloride (DES) | 100 °C | High | mdpi.com |
Pechmann Condensation and its Adaptations for Chromene-3-carboxylates
The Pechmann condensation is a classic and powerful method for coumarin synthesis, typically involving the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.orgresearchgate.net The standard mechanism proceeds via transesterification followed by intramolecular Friedel-Crafts-type acylation and subsequent dehydration. wikipedia.org This pathway characteristically yields 4-substituted coumarins.
Direct synthesis of 3-carboxylated coumarins via the standard Pechmann protocol is not feasible because the required starting material would be a β-keto-diester, which is not the typical substrate for this reaction. The reaction's mechanism inherently directs substitution to the C4 position of the coumarin ring.
However, adaptations and alternative strategies inspired by the Pechmann condensation's principles could potentially be envisioned. One hypothetical approach might involve a modified substrate, such as a derivative of malonic acid, reacting with a phenol under strong acid catalysis. Nevertheless, this is not a common or efficient route. The Knoevenagel condensation remains the far more practical and direct pathway for accessing the coumarin-3-carboxylate scaffold. rsc.org
Multi-Component Reactions (MCRs) for this compound Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of coumarin derivatives.
Cascade and Tandem Reactions for this compound
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach is highly efficient for building molecular complexity.
The Knoevenagel condensation itself can be viewed as a tandem process of condensation-cyclization. researchgate.net More sophisticated cascade reactions have also been developed. For example, a rhodium(III)-catalyzed redox-neutral cascade involving C–H activation and a [3+3] annulation has been reported for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org While this specific example leads to the carboxylic acid, such innovative strategies highlight the potential of cascade reactions to construct the core structure. Organocatalyzed cascade reactions, such as those employing anilines to facilitate a Mannich cyclization cascade, have also been used to prepare related 2H-chromene frameworks. mdpi.com These advanced methods demonstrate the ongoing development of elegant and efficient routes to access the chromene core, which can be further functionalized to the target compound.
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is paramount in the synthesis of coumarin-3-carboxylates, influencing reaction rates, yields, and adherence to green chemistry principles. A wide array of catalytic systems has been applied, particularly to the Knoevenagel condensation.
Base Catalysts: Simple organic bases like piperidine, often with an acid co-catalyst such as acetic acid, are traditionally used. nih.govmdpi.com
Organocatalysts: L-proline has been shown to be an effective and environmentally friendly catalyst for the synthesis of coumarin-3-carboxylic esters, providing good to very good yields. byjus.com (from initial search)
Lewis Acid Catalysts: Metal salts such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various triflates can catalyze the condensation, particularly in MCR settings. mdpi.comnih.govacgpubs.org
Solid Acid and Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid catalysts have been employed. These include montmorillonite (B579905) clays (K10, KSF), zeolites, and metal oxides. acgpubs.org Nanoparticles, such as nano MgFe₂O₄, have also been used as efficient, recyclable catalysts, often in conjunction with ultrasound or microwave irradiation to accelerate the reaction. nih.gov
Ionic Liquids: Ionic liquids, such as 1-n-butyl-3-methylimidazolium bromide, can serve as both the solvent and catalyst, offering a greener alternative to volatile organic solvents. acgpubs.org
Transition Metal Catalysts: While less common for the initial Knoevenagel condensation, transition metals like rhodium and palladium are instrumental in more advanced cascade and C-H activation strategies for building the chromene ring system. acgpubs.orgacs.org
Table 2: Overview of Catalytic Systems for Coumarin-3-Carboxylate Synthesis
| Catalyst Type | Specific Example(s) | Typical Reaction | Advantages | Reference |
|---|---|---|---|---|
| Organocatalyst | L-proline, Piperidine | Knoevenagel Condensation | Mild conditions, low toxicity | byjus.comnih.gov (from initial search) |
| Lewis Acid | FeCl₃, ZnCl₂, FeF₃ | Knoevenagel, MCR, Pechmann | High activity, promotes MCRs | mdpi.comnih.govacgpubs.org |
| Heterogeneous | Montmorillonite KSF, Nano MgFe₂O₄ | Knoevenagel Condensation | Recyclable, easy separation | nih.govacgpubs.org |
| Ionic Liquid | [bmim]Br, [bmim]OH | Knoevenagel Condensation | Green solvent, reusable | acgpubs.org |
| Transition Metal | Rhodium(III) complexes | C-H Activation/Annulation | Novel bond formation, high efficiency | acs.org |
Organocatalysis for Enhanced Yields and Selectivity
Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and avoiding the use of potentially toxic metals. nih.gov For the synthesis of coumarin-3-carboxylate esters, amine-based catalysts are particularly effective. The synthesis can be achieved using the amino acid L-proline as a bifunctional organocatalyst. biomedres.useurekaselect.com In a key study, the condensation of salicylaldehyde with various malonate esters, including dibenzyl malonate, was investigated. The use of L-proline (10 mol%) in ethanol at 80°C afforded the desired this compound in a good yield of 75%. biomedres.us
Other organic bases such as piperidine are also widely used to catalyze the Knoevenagel condensation leading to coumarin derivatives. ic.ac.uknih.govresearchgate.net These catalysts function by deprotonating the active methylene compound (dibenzyl malonate), generating a nucleophilic enolate that then attacks the aldehyde carbonyl group. youtube.com The choice of catalyst and reaction conditions can significantly influence reaction times and yields. researchgate.net
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dibenzyl malonate | L-proline | Ethanol | 80 | 75 | biomedres.us |
| Diethyl malonate | L-proline | Ethanol | 80 | 94 | biomedres.us |
| Dimethyl malonate | L-proline | Ethanol | 80 | 92 | biomedres.us |
| Ethyl acetoacetate | Piperidine | Solvent-free (MW) | 129 | 89 | ic.ac.uk |
Metal-Catalyzed Cyclization and Coupling Reactions
While organocatalysis is prevalent, metal catalysts also play a significant role in coumarin synthesis. Lewis acid catalysts, in particular, can activate the aldehyde component towards nucleophilic attack. Iron(III) chloride (FeCl₃) has been identified as a highly effective catalyst for a three-component reaction involving salicylaldehydes, Meldrum's acid, and an alcohol to produce coumarin-3-carboxylate esters. nih.govresearchgate.net In this approach, the reaction between salicylaldehyde and Meldrum's acid forms a reactive intermediate, which is then trapped by an alcohol (such as benzyl alcohol) to yield the final ester product. The highest yields were achieved in ethanol at 70°C. nih.gov
Other metal-catalyzed reactions have been developed for the functionalization of the pre-formed coumarin ring, for instance at the C4 position, using catalysts based on palladium, rhodium, or ruthenium. ias.ac.in However, for the direct synthesis of the coumarin-3-carboxylate core, Lewis acids like FeCl₃ offer an efficient pathway. nih.gov
Heterogeneous Catalysis and Supported Catalysts
To address challenges associated with catalyst separation and recycling, heterogeneous catalysts have been developed. These solid-supported catalysts are easily removed from the reaction mixture by filtration, simplifying purification and reducing waste. researchgate.net Several solid acid and base catalysts have proven effective for coumarin synthesis.
Examples of heterogeneous catalysts include:
Zeolites and Amberlyst-15 : Solid acid catalysts like zeolite H-BEA and the sulfonic acid resin Amberlyst-15 have been used to catalyze the Pechmann reaction, a related method for coumarin synthesis. researchgate.netmdpi.com
Nanoparticles : Nanosized metal oxides such as nano CuO, nano MgO, nano ZnO, and nano MgFe₂O₄ have been successfully employed as catalysts for the Knoevenagel condensation of various salicylaldehydes and 1,3-dicarbonyl compounds under ultrasound irradiation. nih.gov These catalysts provide high surface area and enhanced reactivity.
The use of heterogeneous catalysts, often in conjunction with green technologies like microwave irradiation, offers significant advantages in terms of operational simplicity, catalyst reusability, and reduced environmental impact. mdpi.com
Enzyme-Catalyzed Approaches (Biocatalysis)
Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity under mild, aqueous conditions. iajesm.in While a direct, one-pot enzymatic synthesis of this compound from salicylaldehyde and dibenzyl malonate is not yet widely reported, biocatalytic methods for related transformations show significant promise.
Lipases, for example, are known to catalyze esterification and transesterification reactions. iajesm.in This suggests two plausible biocatalytic routes to the target molecule:
Enzymatic Esterification : The direct lipase-catalyzed esterification of coumarin-3-carboxylic acid (formed via a preceding Knoevenagel condensation) with benzyl alcohol.
Enzymatic Transesterification : The conversion of a more common ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, into the benzyl ester via lipase-catalyzed reaction with benzyl alcohol.
Furthermore, some research has demonstrated that lipases can catalyze the Knoevenagel condensation itself, for instance, between aromatic aldehydes and ethyl acetoacetate. researchgate.net Lipase (B570770) TL IM from Thermomyces lanuginosus has been used in the synthesis of coumarin carboxamide derivatives from coumarin carboxylate methyl esters, showcasing the utility of enzymes in modifying the coumarin-3-carboxylate core. mdpi.comresearchgate.net These examples highlight the potential for developing a fully biocatalytic or chemo-enzymatic cascade process for the synthesis of the target compound.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The formation of this compound via the Knoevenagel condensation follows a well-established cascade pathway.
Reaction Pathway Elucidation and Intermediates Characterization
The L-proline-catalyzed reaction between salicylaldehyde and dibenzyl malonate proceeds through several key steps:
Enamine/Enolate Formation : L-proline acts as a bifunctional catalyst. nih.gov The basic secondary amine of proline deprotonates the acidic α-carbon of dibenzyl malonate, forming a nucleophilic enolate intermediate. Simultaneously, the carboxylic acid group of proline can activate the salicylaldehyde carbonyl group via hydrogen bonding.
Knoevenagel Adduct Formation : The generated enolate attacks the activated carbonyl carbon of salicylaldehyde in an aldol-type addition. This forms a tetrahedral intermediate which, upon protonation, yields the initial Knoevenagel adduct.
Dehydration : The adduct readily undergoes dehydration (elimination of a water molecule) to form a stable benzylidene malonate intermediate, driven by the formation of a conjugated π-system.
Intramolecular Cyclization (Lactonization) : The final and irreversible step is an intramolecular transesterification. The phenolic hydroxyl group of the salicylaldehyde moiety attacks one of the benzyl ester carbonyl groups, displacing benzyl alcohol and forming the thermodynamically stable six-membered lactone ring of the coumarin core.
The primary intermediates in this pathway are the malonate enolate, the initial aldol-type adduct, and the dehydrated benzylidene intermediate.
Transition State Analysis and Kinetic Studies
Detailed kinetic and computational studies provide deeper insight into the reaction's energy landscape. For the L-proline-catalyzed Knoevenagel condensation, the mechanism is thought to involve a transition state where both the nucleophile and electrophile are activated by the catalyst. nih.gov The proline catalyst brings the two reactants into proximity and facilitates proton transfer events.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a member of the coumarin family, has increasingly been approached through the lens of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key green methodologies for synthesizing the coumarin scaffold, which are applicable to this specific benzyl ester, focus on alternative reaction media, energy-efficient activation methods, and strategies that maximize atom efficiency while minimizing waste. The primary synthetic routes, such as the Knoevenagel and Pechmann condensations, have been adapted to align with these environmentally benign principles. eurekaselect.comijisrt.com
Solvent-Free and Water-Mediated Syntheses
Traditional organic syntheses of coumarins often rely on volatile and toxic organic solvents. Green chemistry offers alternatives by utilizing water as a benign solvent or by eliminating solvents altogether.
Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of coumarin-3-carboxylic acids, the direct precursors to this compound, has been successfully performed in aqueous media. bhu.ac.in For instance, the Knoevenagel condensation of substituted salicylaldehydes with active methylene compounds like malonic acid can be catalyzed by reusable catalysts such as choline chloride in water at room temperature, affording high yields of the desired product. bhu.ac.inresearchgate.net This approach avoids hazardous solvents and often simplifies the work-up procedure.
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions, or solid-state synthesis, is another cornerstone of green chemistry that minimizes waste and reduces environmental impact. researchgate.net The Knoevenagel condensation for producing coumarin-3-carboxylic acids has been effectively carried out by reacting 2-hydroxybenzaldehydes with malonic acid under solvent-free conditions, often with the assistance of microwave irradiation and a solid support like HZSM-5 zeolite. tandfonline.com Similarly, the Pechmann condensation, another classical route to coumarins, has been adapted to solvent-free protocols using mechanochemical methods like ball milling, which avoids the need for hazardous acid catalysts and solvents. rsc.orgresearchgate.net These solventless methods not only present an eco-friendly advantage but also frequently result in shorter reaction times and easier product isolation. researchgate.net
| Reaction | Starting Materials | Catalyst/Medium | Conditions | Yield | Reference |
| Knoevenagel Condensation | Salicylaldehyde, Diethyl Malonate | Choline Chloride / Water | 25-30 °C | 90-98% | researchgate.net |
| Knoevenagel Condensation | Salicylaldehyde, Malonic Acid | HZSM-5 Zeolite / Solvent-Free | Microwave | High | tandfonline.com |
| Pechmann Condensation | Phenols, β-ketoesters | Methanesulfonic acid / Ball-milling | Ambient Temp. | High | rsc.org |
| Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid | Ytterbium triflate / Solvent-Free | Microwave | 93-98% | nih.gov |
Energy-Efficient Protocols (e.g., Microwave, Ultrasound)
To reduce the energy consumption associated with conventional heating methods, alternative energy sources like microwave and ultrasound irradiation have been widely adopted in the synthesis of coumarin derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of the coumarin-3-carboxylate scaffold, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. kjscollege.comnih.gov For example, the solvent-free Knoevenagel condensation of salicylaldehydes and Meldrum's acid in the presence of ytterbium triflate under microwave irradiation produces coumarin-3-carboxylic acids in excellent yields (93-98%) within a short time. nih.gov This efficiency is attributed to the direct and rapid heating of the reaction mixture, which is more effective than conventional oil baths. koreascience.krmdpi.com
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. tandfonline.com This method has been successfully applied to the synthesis of various coumarins, leading to better yields and faster reaction times compared to conventional methods. scirp.orgarabjchem.org The Knoevenagel condensation to form 3-substituted coumarins can be performed under ultrasonic irradiation using catalysts like MgFe2O4 nanoparticles, providing good yields at moderate temperatures (45 °C). kjscollege.com The implosion of cavitation bubbles generates localized high temperatures and pressures, accelerating the reaction rate. tandfonline.com
| Method | Catalyst | Reaction Time | Yield | Reference |
| Conventional Heating | Piperidine/Acetic Acid | 7 hours | Lower | nih.gov |
| Ultrasound Irradiation | Piperidine/Acetic Acid | 40 minutes | Higher | nih.gov |
| Conventional Heating | Acetic Acid/DMF | 4-7 hours | Good | nih.gov |
| Microwave Irradiation | Acetic Acid/DMF | 8-10 minutes | Good | nih.gov |
| Conventional Heating | DABCO / Toluene (B28343) | Sluggish | Low | nih.gov |
| Ultrasound Irradiation | K2CO3 / THF | 15-30 minutes | Better | scirp.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org
The synthesis of this compound via the Knoevenagel condensation of a salicylaldehyde with dibenzyl malonate is an example of a relatively atom-economical reaction. The primary byproduct in this condensation is water, which is benign. This contrasts sharply with other synthetic methods, such as the Wittig reaction, which can generate stoichiometric amounts of triphenylphosphine oxide as waste, resulting in poor atom economy. primescholars.com
Waste minimization strategies extend beyond maximizing atom economy. They also involve:
Use of Recyclable Catalysts: Employing heterogeneous or recyclable catalysts, such as zeolites, nanoparticles, or biodegradable solid acids, minimizes waste. tandfonline.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, reducing both cost and environmental burden.
Biodegradable Materials: The use of biocatalysts, such as tamarind juice, or biodegradable catalysts like choline chloride, represents a greener alternative to traditional corrosive acid or base catalysts. ijisrt.comresearchgate.net
Process Optimization: One-pot, multi-component reactions are increasingly utilized as they reduce the number of synthetic steps and purification stages, thereby minimizing solvent usage and waste generation. arabjchem.org
By integrating these green principles, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.
Chemical Reactivity and Derivatization Strategies for Benzyl 2 Oxo 2h Chromene 3 Carboxylate
Reactions at the Ester Moiety of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
The benzyl ester group at the C-3 position is a key functional handle that can be readily transformed into other functionalities such as carboxylic acids, amides, or alcohols. These reactions typically proceed without affecting the stable coumarin (B35378) core.
Hydrolysis: The benzyl ester can be cleaved to yield the corresponding coumarin-3-carboxylic acid. This reaction is typically performed under basic conditions, for instance, by heating with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification. acgpubs.orgrsc.org The resulting coumarin-3-carboxylic acid is a crucial intermediate for further modifications, including decarboxylation and various coupling reactions. ias.ac.in
Transesterification: While specific examples for the benzyl ester are not prevalent, the principle of transesterification can be applied. This reaction involves heating the benzyl ester with another alcohol in the presence of an acid or base catalyst. This process would substitute the benzyl group with the alkyl or aryl group from the new alcohol, offering a pathway to different ester derivatives. researchgate.net
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Hydrolysis | 1. KOH or NaOH, Ethanol/Water, Heat2. HCl (aq) | 2-Oxo-2H-chromene-3-carboxylic acid | acgpubs.orgrsc.org |
| Transesterification | R-OH, Acid or Base Catalyst, Heat | Alkyl/Aryl 2-oxo-2H-chromene-3-carboxylate | researchgate.net |
Amidation: The benzyl ester can be converted into a wide range of coumarin-3-carboxamides through reaction with primary or secondary amines. acgpubs.org This transformation can also be achieved starting from the corresponding coumarin-3-carboxylic acid, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or copper-catalyzed reactions with tetraalkylthiuram disulfides. ias.ac.innih.govscite.ai The resulting carboxamides are a significant class of compounds with various biological interests. nih.gov
Reduction: The selective reduction of the ester group in the presence of the lactone and the α,β-unsaturated system is a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are likely to attack the lactone carbonyl as well. However, reduction of the coumarin system with reagents like sodium borohydride (B1222165) in alcohol can lead to ring cleavage, yielding malonate ester derivatives. acgpubs.org The synthesis of 3-(hydroxymethyl)coumarin derivatives would require carefully chosen reagents that can selectively reduce the ester to an alcohol while preserving the chromene core.
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Amidation | R1R2NH (Primary or Secondary Amine) | N,N-Disubstituted-2-oxo-2H-chromene-3-carboxamide | acgpubs.org |
| Amidation (from acid) | R1R2NH, DCC, DMAP | N,N-Disubstituted-2-oxo-2H-chromene-3-carboxamide | nih.gov |
| Ring-opening Reduction | Sodium Borohydride, Alcohol | Malonate ester derivatives | acgpubs.org |
Functionalization of the Chromene Core of Benzyl 2-oxo-2H-chromene-3-carboxylate
The chromene core consists of a benzene (B151609) ring fused to a pyrone ring. The electronic nature of this system dictates the regioselectivity of its reactions.
Electrophilic aromatic substitution (EAS) on the coumarin ring is generally disfavored due to the deactivating effect of the α,β-unsaturated lactone. uci.edumasterorganicchemistry.com However, under specific conditions, substitution can occur, primarily at the C-6 and C-8 positions of the benzene ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a benzenonium ion) followed by deprotonation to restore aromaticity. msu.edulibretexts.org
Halogenation: Regioselective halogenation of coumarin-3-carboxylates can be achieved using various reagents. thieme.de For instance, bromination with N-bromosuccinimide (NBS) or bromination of precursor salicylaldehydes allows for the introduction of bromine atoms at specific positions on the aromatic ring. unica.it The synthesis of compounds like Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported, indicating that these positions are susceptible to halogenation. nih.gov
Nitration: Nitration of the coumarin ring typically occurs at the C-6 position. The reaction of ethyl coumarin-3-carboxylate with a nitrating agent yields the corresponding 6-nitro derivative. acgpubs.org The existence of Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate confirms this regioselectivity applies to the benzyl ester as well. chemspider.com
Sulfonation: While less common, sulfonation can be achieved by reacting the coumarin with fuming sulfuric acid. The reaction is reversible and is expected to occur at the C-6 position, analogous to nitration. msu.edu
| Reaction | Reagents | Position(s) of Substitution | Product Example | Reference(s) |
| Halogenation | N-Halosuccinimide (NBS, NIS), Copper Halide | C-6, C-8 | Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | thieme.denih.gov |
| Nitration | HNO3/H2SO4 | C-6 | Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | acgpubs.orgchemspider.com |
| Sulfonation | Fuming H2SO4 (SO3) | C-6 (predicted) | 2-Oxo-3-(benzyloxycarbonyl)-2H-chromene-6-sulfonic acid | msu.edu |
The C-3 carboxylate group and the lactone carbonyl group make the C-4 position of the coumarin ring electrophilic and susceptible to conjugate (Michael) addition by various nucleophiles. ias.ac.inresearchgate.net This reactivity is a cornerstone for building molecular complexity from the coumarin scaffold. Reactions with enamino esters and other carbon nucleophiles have been reported to add to this position. acgpubs.org The presence of the carboxylic acid moiety in the hydrolyzed product can act as an activating group for such Michael additions. ias.ac.in
Nucleophilic aromatic substitution on the benzene ring is generally not feasible unless the ring is activated by strongly electron-withdrawing groups (like a nitro group) and contains a suitable leaving group (like a halide). msu.edu
Modern palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been applied to coumarin derivatives. researchgate.net These reactions typically require a handle on the coumarin ring, such as a halogen or a triflate group, which can be installed via electrophilic substitution.
Suzuki Coupling: Halogenated derivatives of this compound can be coupled with arylboronic acids in the presence of a palladium catalyst to form C-C bonds, introducing new aryl substituents onto the chromene core. researchgate.netkoreascience.kr For example, 3-(chloromethyl)coumarins have been successfully used in Suzuki reactions with arylboronic acids to synthesize 3-benzylcoumarins. koreascience.kr
Heck Coupling: The decarboxylative Heck coupling of coumarin-3-carboxylic acids with styrenes provides a route to C-4 alkenylated coumarins. ias.ac.in
Other Couplings: Various other metal-catalyzed reactions, such as copper-catalyzed benzylation and rhodium-catalyzed C-H activation, have been developed for the functionalization of the coumarin core, often proceeding via decarboxylation of the corresponding carboxylic acid. ias.ac.in Biocatalytic oxidative cross-coupling has also emerged as a method for forming C-C bonds between coumarin units or with other phenolic substrates. chemrxiv.org
Oxidation and Reduction Reactions of the Chromene Ring System
The chromene ring system of coumarins, specifically the C3-C4 double bond, is susceptible to various transformations, including reduction and cycloaddition reactions, which are more common than direct oxidation of this electron-deficient double bond.
Reduction Reactions: The conjugated double bond in the coumarin nucleus can undergo reduction. For instance, sodium borohydride has been used to reduce coumarins, leading to the formation of malonate esters. rsc.org This reaction proceeds via the saturation of the C3-C4 double bond.
Cycloaddition Reactions: The C3-C4 double bond of coumarin-3-carboxylates can act as a dienophile in Diels-Alder reactions. For example, the reaction with 1,3-dienes under pressure can yield cycloadducts, effectively functionalizing the chromene ring system. rsc.org
Bromination: The coumarin ring can also undergo electrophilic substitution reactions such as bromination. Treatment of coumarin-3-carboxylate derivatives with bromine in acetic acid can lead to the addition of a bromine atom to the chromene ring. rsc.org
A summary of representative reactions involving the chromene ring of coumarin-3-carboxylates is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Reduction | Sodium Borohydride in alcohol | Malonate ester derivative | rsc.org |
| Diels-Alder Cycloaddition | 1,3-Dienes, high pressure | Tetrahydro-6H-benzo[c]chromen-6-one derivative | rsc.org |
| Bromination | Bromine in acetic acid | Brominated coumarin derivative | rsc.org |
Modifications and Transformations of the Benzyl Group in this compound
The benzyl group of this compound offers a site for chemical modification, primarily through cleavage of the ester linkage or functionalization of the aromatic ring.
The benzyl ester can be selectively cleaved to yield the corresponding coumarin-3-carboxylic acid, which is a versatile intermediate for further derivatization. rsc.orgwikipedia.org The selection of the cleavage method is crucial to avoid unwanted reactions with the coumarin lactone ring.
Hydrogenolysis: A common method for benzyl group removal is catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst). This method is often clean and efficient but may not be suitable if other reducible functional groups are present in the molecule. libretexts.org
Lewis Acid-Mediated Cleavage: Lewis acids can facilitate the selective cleavage of benzyl esters. For instance, tin(IV) chloride (SnCl4) has been shown to cleave benzyl esters in the presence of benzyl ethers, amines, and amides. organic-chemistry.orgresearchgate.net Similarly, the boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) is effective for debenzylation under mild conditions and is compatible with a wide range of functional groups. nih.gov
The following table summarizes conditions for the selective cleavage of benzyl esters.
| Method | Reagents and Conditions | Key Features | Reference |
| Hydrogenolysis | H2, Palladium on Carbon (Pd/C) | Mild, but can reduce other functional groups | libretexts.org |
| Lewis Acid Catalysis | Tin(IV) Chloride (SnCl4) | Selective for benzyl esters over benzyl ethers and amides | organic-chemistry.orgresearchgate.net |
| Lewis Acid Catalysis | Boron trichloride-dimethyl sulfide (BCl3·SMe2) | Mild conditions, tolerates a broad range of functional groups | nih.gov |
While less common than modifications to the coumarin core, the benzyl group's aromatic ring can be functionalized. The methylene (B1212753) group attached to the ester oxygen is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could be employed, though potentially requiring forcing conditions due to the deactivating nature of the substituent. The resulting products would be predominantly the meta-substituted derivatives. youtube.com
C-H Bond Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Metallaphotoredox catalysis, for instance, has been used for the acylation of benzylic C-H bonds, which could potentially be adapted for the functionalization of the benzyl group in this context. rsc.org Palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids provides a direct route to benzyl esters and demonstrates the feasibility of functionalizing the benzylic position. mdpi.com
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships.
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of a large number of structurally related compounds. For coumarin-3-carboxylate derivatives, solution-phase parallel synthesis has been successfully employed to create libraries of compounds. masterorganicchemistry.com
A typical approach involves the synthesis of a common core structure, such as coumarin-3-carboxylic acid, which is then reacted with a diverse set of building blocks. For example, the carboxylic acid can be converted to an acid chloride or activated with a coupling reagent and then reacted with a library of amines or alcohols to produce a variety of amides or esters. masterorganicchemistry.com
The general scheme for the combinatorial synthesis of coumarin-3-carboxamides and esters is depicted below:
| Step | Description | Example Reagents |
| 1 | Synthesis of Coumarin-3-carboxylic acid | Knoevenagel condensation of a salicylaldehyde (B1680747) with malonic acid or a malonate ester followed by hydrolysis. |
| 2 | Activation of the Carboxylic Acid | Thionyl chloride (SOCl2) or coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). masterorganicchemistry.com |
| 3 | Parallel Reaction with a Library of Nucleophiles | A diverse set of amines or alcohols in a multi-well plate format. masterorganicchemistry.com |
The design of new this compound analogues is guided by principles aimed at fine-tuning their chemical reactivity and biological interactions.
Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing substituents onto the coumarin ring or the benzyl group can significantly alter the electronic properties of the molecule. For example, substituents on the coumarin ring can influence the reactivity of the C3-C4 double bond and the susceptibility of the lactone to nucleophilic attack.
Steric Effects: The size and shape of substituents can introduce steric hindrance, which can direct the outcome of chemical reactions and influence the binding affinity of the molecule to biological targets. The introduction of bulky groups can also impact the planarity of the coumarin ring system, which may affect its interactions.
Intermolecular Interactions: The incorporation of functional groups capable of forming hydrogen bonds, ionic interactions, or other non-covalent interactions can enhance the binding of the molecule to its biological target. For instance, the introduction of hydroxyl or amino groups can provide sites for hydrogen bonding. By systematically varying the substituents on both the coumarin and benzyl moieties, it is possible to modulate the molecule's reactivity and its interactions with biological systems.
Advanced Structural and Conformational Studies of Benzyl 2 Oxo 2h Chromene 3 Carboxylate
High-Resolution Spectroscopic Characterization for Conformational Analysis of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
Spectroscopic methods are indispensable for elucidating the intricate structural details of Benzyl 2-oxo-2H-chromene-3-carboxylate in various states.
Multi-Dimensional NMR Spectroscopy for Stereochemical and Torsional Angle Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, multi-dimensional (2D) NMR techniques are essential for a more profound stereochemical and conformational analysis.
Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the coumarin (B35378) and benzyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached and long-range coupled carbon atoms, respectively.
Of particular importance for conformational analysis is the Nuclear Overhauser Effect (NOE), studied via NOESY or ROESY experiments. These experiments can detect through-space interactions between protons, providing crucial data on their spatial proximity. For instance, NOE correlations between the H4 proton of the coumarin ring and the methylene (B1212753) protons of the benzyl group could help define the torsional angles around the ester linkage. The relative orientation of the benzyl ring with respect to the coumarin plane is a key conformational feature, and its flexibility can be assessed by observing these interactions. The magnitude of three-bond coupling constants (³J) can also provide estimates for dihedral angles via the Karplus equation, further refining the conformational model.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~161.0 (Lactone C=O) |
| C3 | - | ~118.0 |
| C4 | ~8.55 (s) | ~148.5 |
| C4a | - | ~118.5 |
| C5 | ~7.70 (m) | ~129.5 |
| C6 | ~7.40 (m) | ~125.0 |
| C7 | ~7.40 (m) | ~134.5 |
| C8 | ~7.70 (m) | ~117.0 |
| C8a | - | ~155.0 |
| Ester C=O | - | ~163.0 |
| Benzyl CH₂ | ~5.40 (s) | ~67.0 |
| Benzyl C1' | - | ~135.0 |
| Benzyl C2'/C6' | ~7.45 (m) | ~128.5 |
| Benzyl C3'/C5' | ~7.45 (m) | ~128.8 |
| Benzyl C4' | ~7.45 (m) | ~128.6 |
Note: Predicted values are based on data from analogous coumarin-3-carboxylate esters. Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular forces present in this compound.
The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactone carbonyl (C=O) group typically shows a sharp, intense peak around 1720-1740 cm⁻¹, while the ester carbonyl group absorbs at a slightly higher frequency, often in the 1750-1770 cm⁻¹ range. nih.gov The precise positions of these bands can shift depending on the molecular environment. The formation of weak intermolecular hydrogen bonds, such as C-H···O interactions, can cause a slight redshift (lower frequency) of the carbonyl bands. mdpi.com Aromatic C=C stretching vibrations from both the coumarin and benzyl rings appear in the 1620-1450 cm⁻¹ region. rsc.orgmdpi.com The C-O stretching vibrations of the ester and lactone groups are typically found in the 1300-1100 cm⁻¹ range.
Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint of the molecule. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed vibrational modes. researchgate.nettheaic.org
Table 2: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |
| C-H (Aliphatic, CH₂) | Stretching | 2980-2900 | Medium-Weak |
| C=O (Ester) | Stretching | 1770-1750 | Strong |
| C=O (Lactone) | Stretching | 1740-1720 | Strong |
| C=C (Aromatic) | Stretching | 1620-1450 | Medium-Strong |
| C-O (Ester & Lactone) | Stretching | 1300-1100 | Strong |
Note: Values are generalized from typical ranges for these functional groups in similar molecular contexts.
Chiroptical Spectroscopy (CD, ORD) for Chirality Studies (if applicable to chiral analogs)
This compound is an achiral molecule as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are exclusively used for the analysis of chiral substances. However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral group on the coumarin or benzyl moiety, the resulting chiral analogs would be amenable to study by CD and ORD, which could then provide valuable information about their absolute configuration and conformational preferences in solution.
X-ray Crystallographic Analysis of this compound
X-ray crystallography provides definitive information on the solid-state structure, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into how molecules arrange themselves in a crystal lattice.
Solid-State Conformations and Polymorphism
While a specific crystal structure for this compound is not publicly available, analysis of closely related coumarin-3-carboxylate esters allows for a detailed prediction of its solid-state conformation. mdpi.comresearchgate.net The coumarin ring system is expected to be essentially planar. The benzyl carboxylate substituent at the C3 position will have a specific orientation relative to this plane. The conformation is largely defined by the torsion angles around the C3-C(O) and (O)C-O bonds of the ester linkage.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, including coumarins. nih.govresearchgate.net Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, rate of cooling) and can exhibit different physical properties. It is plausible that this compound could also form different polymorphs, each characterized by a unique molecular conformation and packing arrangement. These variations could involve different orientations of the benzyl group or different intermolecular interaction patterns.
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of coumarin derivatives is typically governed by a combination of weak non-covalent interactions. mdpi.comrsc.orgrsc.org In the absence of strong hydrogen bond donors like N-H or O-H, the solid-state architecture of this compound would be primarily directed by weak C-H···O hydrogen bonds and π-π stacking interactions.
The oxygen atoms of the lactone and ester carbonyl groups are effective hydrogen bond acceptors. They are likely to engage in multiple short contacts with aromatic and methylene C-H groups from neighboring molecules. These C-H···O interactions often link molecules into chains or dimeric motifs. mdpi.com
Co-crystallization Studies with Host Molecules
The co-crystallization of small organic molecules with larger host molecules is a powerful technique to facilitate single-crystal X-ray diffraction analysis, especially for compounds that are difficult to crystallize on their own. This methodology, often referred to as "crystalline sponge" technology, can provide precise structural information.
For a molecule like this compound, potential host molecules could include macrocycles such as cyclodextrins or pillararenes. mdpi.com The electron-rich cavity of these hosts could encapsulate the benzyl or coumarin moiety through non-covalent interactions, such as van der Waals forces and π-π stacking. Analysis of the resulting co-crystal structure would reveal the solid-state conformation of the guest molecule and the specific intermolecular interactions stabilizing the host-guest complex.
Table 1: Potential Host Molecules for Co-crystallization Studies
| Host Molecule Class | Potential Interaction Sites with this compound | Expected Stabilizing Forces |
| Cyclodextrins | Encapsulation of the benzyl group or the entire molecule within the hydrophobic cavity. | Van der Waals forces, Hydrophobic interactions |
| Pillararenes | Inclusion of the benzyl or coumarin moiety within the electron-rich cavity. | π-π stacking, CH-π interactions |
| Tetraaryladamantanes | Formation of crystalline inclusion complexes. | Van der Waals forces, Shape complementarity |
Conformational Dynamics of this compound in Solution and Gas Phase
The conformational flexibility of this compound is primarily determined by the rotational freedom around the ester linkage. The dihedral angle between the planar coumarin ring system and the benzyl carboxylate group is a key determinant of its three-dimensional structure. In related compounds, such as menthyl 2-oxo-2H-chromene-3-carboxylate, this dihedral angle has been experimentally determined to be 43.8(3)°. nih.gov For the benzyl analogue, a similar twisted conformation is expected.
Experimental Probing of Conformer Populations
In solution, the population of different conformers can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which are dependent on their proximity. By measuring NOE enhancements between protons on the benzyl group and the coumarin core, the predominant solution-phase conformation and the relative populations of different conformers can be estimated.
In the gas phase, techniques like Fourier Transform Microwave (FTMW) spectroscopy coupled with supersonic jet expansion can provide high-resolution rotational spectra. Analysis of these spectra allows for the precise determination of the moments of inertia and, consequently, the gas-phase geometry of the most stable conformers.
Role of Solvation on Conformational Preferences
The conformational preferences of this compound are expected to be influenced by the solvent environment. In polar solvents, conformations with a larger dipole moment may be stabilized through dipole-dipole interactions with solvent molecules. Conversely, in non-polar solvents, intramolecular interactions and steric effects are likely to be the dominant factors in determining the preferred conformation.
Computational modeling, such as Density Functional Theory (DFT) calculations with implicit or explicit solvation models, can be employed to predict the relative energies of different conformers in various solvents. These theoretical studies can complement experimental findings and provide a deeper understanding of the role of solvation on the conformational landscape of the molecule. For instance, theoretical NMR and FTIR spectra can be calculated in different solvents and compared with experimental data to validate the predicted conformational preferences. nih.gov
Theoretical and Computational Chemistry of Benzyl 2 Oxo 2h Chromene 3 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl 2-oxo-2H-chromene-3-carboxylate, while some studies have utilized quantum-chemical descriptors, specific data from these calculations are not detailed in the available literature. lookchem.com
Frontier Molecular Orbitals (FMO) Analysis and Charge Distribution
A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. Similarly, a detailed charge distribution analysis, such as Mulliken population analysis, reveals the partial charges on each atom, offering insights into the molecule's polarity and electrostatic interactions.
Currently, there are no published studies providing the specific HOMO-LUMO energy values, orbital surface plots, or detailed atomic charge distributions for this compound.
Electrostatic Potential Surfaces and Reactivity Descriptors
A detailed MEP map and a corresponding table of calculated reactivity descriptors for this compound are not available in the current body of scientific literature.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted values with experimental data helps to confirm the molecular structure and assign spectral peaks. While experimental NMR and IR data for this compound are available, mdpi.comntnu.edu.twnih.gov dedicated studies reporting its theoretically calculated spectroscopic properties for a comparative analysis have not been found.
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.
Conformational Sampling and Free Energy Landscapes
MD simulations can explore the different spatial arrangements (conformations) a flexible molecule like this compound can adopt. The resulting data can be used to construct a free energy landscape, which maps the stability of different conformations and the energy barriers between them. This is critical for understanding the molecule's flexibility and its most probable shapes.
No studies focusing on the conformational analysis or free energy landscape of the isolated this compound molecule have been published.
Solvent Effects and Hydration Shell Analysis
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model these interactions explicitly, providing a detailed picture of the solvent molecules' arrangement around the solute. An analysis of the hydration shell, for instance, reveals how water molecules are structured around the compound and is essential for understanding its solubility and behavior in aqueous environments.
While MD simulations have been performed on this compound within a protein complex, an analysis of the solvent effects and hydration shell of the isolated molecule is not available in the literature. mdpi.com
Ligand-Protein Interaction Dynamics (In Silico)
The study of how this compound interacts with protein targets is a cornerstone of computational drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions at an atomic level.
Molecular docking simulations are utilized to predict the preferred binding orientation of this compound to a protein's active site. This method helps in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in studies of coumarin (B35378) derivatives with protein kinases, docking has revealed the importance of the coumarin scaffold in forming crucial interactions within the ATP-binding pocket. While specific docking studies on this compound are not extensively documented, related coumarin-3-carboxamide derivatives have been shown through molecular docking to bind to the active site of the CK2 enzyme, suggesting the benzamide (B126) functionality is a key feature for this interaction.
Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can reveal the stability of the binding pose predicted by docking and highlight conformational changes in both the ligand and the protein upon binding. These simulations are instrumental in understanding the flexibility of the ligand within the binding site and calculating binding free energies, which provide a more accurate estimation of the binding affinity. For other coumarin derivatives, MD simulations have been used to verify the stability of docked complexes and to analyze the persistence of key interactions over the simulation period.
Interactive Table: Key interactions of coumarin derivatives with protein targets as identified by in silico methods.
| Interaction Type | Interacting Groups on Coumarin Scaffold | Protein Residues Involved (Examples) | Computational Method |
| Hydrogen Bonding | Carbonyl oxygen, Ester group oxygen | Lys, Cys, Gln | Molecular Docking, MD Sim |
| Hydrophobic Contacts | Benzene (B151609) ring of the coumarin, Benzyl group | Leu, Val, Ile, Phe | Molecular Docking, MD Sim |
| Pi-Pi Stacking | Aromatic rings | Phe, Tyr, Trp | Molecular Docking |
Computational Prediction of Reaction Mechanisms and Catalytic Pathways Involving this compound
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis and transformations of this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. For the synthesis of coumarins, computational studies have investigated the mechanism of the Knoevenagel condensation, a common route to these compounds. DFT calculations can be employed to identify the transition state structures for each step of the reaction and to calculate the activation energy (reaction barrier). This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. While specific studies on the benzyl ester are limited, research on related coumarin syntheses has used DFT to explain regioselectivity and reaction pathways.
Computational methods can also be used to design new and more efficient synthetic pathways. By calculating the thermodynamics and kinetics of various potential reaction steps, chemists can evaluate the feasibility of a proposed synthetic route before attempting it in the laboratory. For instance, computational tools can be used to explore alternative catalysts or starting materials for the synthesis of this compound. The study of thermodynamic parameters through computational methods can indicate whether a reaction is likely to be exothermic and spontaneous.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively.
To build a QSAR or QSPR model, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
Interactive Table: Common molecular descriptors used in QSAR/QSPR studies of coumarin derivatives.
| Descriptor Category | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of aromatic rings | Basic molecular composition and size. |
| Topological | Wiener index, Balaban index | Atomic connectivity and branching of the molecule. |
| Geometrical (3D) | Molecular surface area, Molecular volume | Three-dimensional shape and size of the molecule. |
| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, Electrostatic potential | Electronic properties, reactivity, and potential for intermolecular interactions. |
| Physicochemical | LogP (lipophilicity), Molar refractivity | Properties related to the compound's behavior in different environments, influencing absorption and distribution. |
For coumarin derivatives, descriptors related to lipophilicity, electronic properties (like dipole moment), and the presence of hydrogen bond donors have been found to be important in describing their biological activities.
Once a set of descriptors is calculated for a series of compounds with known activities or properties, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the rational design of new compounds with potentially improved properties. For example, a QSAR model for the antioxidant activity of coumarins revealed that complexity, H-bond donor capacity, and lipophilic character are key parameters. Such models can guide the modification of the this compound structure to enhance a desired biological effect. These predictive models are valuable tools in the drug discovery process, helping to prioritize which new compounds to synthesize and test.
Bio Molecular Interactions and in Vitro / in Silico Biological Applications of Benzyl 2 Oxo 2h Chromene 3 Carboxylate
Enzyme Inhibition Studies of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
The coumarin (B35378) scaffold is a recurring motif in various enzyme inhibitors. Derivatives have been shown to inhibit a range of enzymes, including lipoxygenase and cyclooxygenase. iiste.org However, specific inhibitory data for Benzyl 2-oxo-2H-chromene-3-carboxylate is not extensively documented in the available literature. Studies on analogous compounds suggest potential areas of activity.
In Vitro Inhibition Assays Against Relevant Enzymes (e.g., Oxidoreductases, Hydrolases, Transferases)
While direct in vitro enzyme inhibition assays for this compound are not widely reported, research on related structures provides valuable insights. For instance, a study on substituted N-(2-oxo-2H-chromen-3-yl)benzamides, which share the core coumarin structure, demonstrated enzyme inhibitory activity. researchgate.net Specifically, a derivative with a 4-methyl substituted phenyl ring was identified as a potent inhibitor. researchgate.net Another class of related compounds, benzo[g]indol-3-carboxylates, has been identified as potent inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov These findings suggest that the 2-oxo-2H-chromene-3-carboxylate scaffold is a viable candidate for enzyme inhibition, though specific assays on the benzyl ester are needed for confirmation.
Mechanistic Characterization of Enzyme-Inhibitor Interactions
Detailed mechanistic studies for this compound are not available in the current scientific literature. However, kinetic analyses performed on related coumarin derivatives offer a potential model for its mode of action. For example, the kinetic mechanism for the enzyme inhibition by 4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide was analyzed using Lineweaver-Burk plots, which revealed a non-competitive mode of inhibition. researchgate.net The study calculated the Michaelis-Menten constant (Km) to be 4.155 mM and the inhibition constant (Ki) to be 0.00032 µM for this derivative. researchgate.net This type of non-competitive inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Molecular Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of ligands to their enzyme targets. chemrxiv.orgnih.gov While no specific molecular docking or MD simulation studies for this compound were found, research on other coumarin derivatives has been conducted. For example, molecular docking studies have been used to investigate the binding interactions of novel thiazole (B1198619) derivatives bearing a coumarin residue with the enzyme DNA gyrase B, a target for antibacterial agents. researchgate.net Similarly, docking studies on chromenol derivatives have been used to predict the inhibition of Candida albicans sterol 14α-demethylase (CYP51) as a putative mechanism for their antifungal activity. nih.gov These computational approaches could be applied to this compound to predict its potential enzyme targets and characterize its binding interactions at an atomic level.
Antimicrobial Activity of this compound (In Vitro Studies)
The antimicrobial properties of coumarin derivatives are well-established. iiste.org Studies on this compound and its close analogs indicate a potential for both antibacterial and antifungal efficacy. The presence of a benzyl group, in particular, has been associated with enhanced antimicrobial properties in various classes of organic compounds. researchgate.netnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
In vitro studies on the closely related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, have demonstrated its activity against bacteria isolated from wound infections. iiste.orgresearchgate.net The antibacterial efficacy was evaluated using the disc diffusion method, with the diameter of the inhibition zone indicating the level of activity. The ethyl ester showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis) bacteria. iiste.orgresearchgate.net The addition of metal ions like copper (II) and lanthanum (III) to form complexes with the ethyl ester was found to increase its antibacterial activity. iiste.orgresearchgate.net Given the structural similarity, this compound may exhibit a comparable, or potentially enhanced, antibacterial profile, a hypothesis supported by the known antibacterial effects of other benzyl derivatives like benzyl benzoate (B1203000) and benzyl bromides. nih.govugm.ac.id
| Bacterial Strain | Gram Stain | Inhibition Zone (mm) - Complex 1 | Inhibition Zone (mm) - Complex 2 | Inhibition Zone (mm) - Complex 3 |
|---|---|---|---|---|
| Staphylococcus aureus | Positive | 13 | 16 | 17 |
| Escherichia coli | Negative | 10 | 12 | 14 |
| Pseudomonas aeruginosa | Negative | 11 | 13 | 15 |
| Proteus mirabilis | Negative | 12 | 13 | 14 |
Data sourced from studies on ethyl 2-oxo-2H-chromene-3-carboxylate and its metal complexes. iiste.orgresearchgate.netComplex 1: Ethyl 2-oxo-2H-chromene-3-carboxylate Complex 2: Dichloro bis(ethyl 2-oxo-2H-chromene-3-carboxylate) copper (II) Complex 3: Dichloro bis(ethyl 2-oxo-2H-chromene-3-carboxylate) Lanthanum (III) chloride
Antifungal Properties Against Pathogenic Fungi
The potential of coumarin derivatives as antifungal agents has been explored, with promising results against various pathogenic fungi. Research into derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate has shown notable antifungal activity. researchgate.net A study evaluated these compounds against five common fungi, with one derivative demonstrating a high inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm. researchgate.netmdpi.com This suggests that this derivative could be a promising lead compound for developing new pesticides. researchgate.net Other studies on different benzyl derivatives and chromenol derivatives have also confirmed activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. nih.govnih.gov These findings collectively suggest that this compound is a strong candidate for possessing intrinsic antifungal properties worthy of further investigation.
Antiviral Effects in Cell Culture Models
While direct studies on the antiviral activity of this compound are not extensively documented in the available literature, research on structurally similar compounds provides significant insights into its potential. A series of substituted 3-benzylcoumarins, a class to which this compound belongs, were designed and synthesized as potential antiviral agents. These compounds were found to be allosteric MEK1 inhibitors. The RAF/MEK/ERK signaling pathway is crucial for the replication of certain viruses within host cells. By selectively blocking this pathway, these coumarin derivatives can exert a strong inhibitory effect on viral replication. This approach has the advantage of targeting a host cell pathway, which may reduce the likelihood of drug resistance caused by viral mutations. In cellular assays, these 3-benzylcoumarin derivatives significantly inhibited the replication of Enterovirus 71 (EV71) in both HEK293 and RD cells.
Furthermore, other studies on various heterocyclic compounds incorporating coumarin or benzyl moieties have shown promising antiviral effects against a range of viruses, including the avian influenza virus, suggesting a broad potential for this class of molecules. nih.gov
Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Biofilm Inhibition)
The antimicrobial potential of coumarin derivatives is often linked to their ability to inhibit or disrupt bacterial biofilms. Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant resistance to conventional antibiotics. nih.gov Coumarin-containing compounds are proposed to act against biofilms through several mechanisms.
One of the primary proposed mechanisms is the inhibition of quorum sensing (QS) . QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm formation and virulence factor production. By interfering with QS signaling pathways, coumarin derivatives can prevent the initial stages of biofilm development. nih.gov
Another proposed mechanism involves the disruption of the biofilm matrix . This can occur through various actions:
Degradation of EPS : Some agents can enzymatically degrade key components of the EPS, such as extracellular DNA (eDNA) or polysaccharides, weakening the biofilm structure and increasing the susceptibility of the embedded bacteria to antimicrobial agents. nih.govmdpi.com
Inhibition of Adhesion : Coumarins may prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. This can be achieved by altering the physicochemical properties of the bacterial cell surface or the substrate itself. mdpi.comresearchgate.net
Altering Cell Membrane Permeability : Some related compounds have been shown to increase the permeability of the bacterial cell wall and membrane. This disruption can lead to the leakage of intracellular contents and compromise the integrity of the bacteria within the biofilm. mdpi.com
These anti-biofilm strategies represent a promising approach to combatting infections caused by drug-resistant bacteria. nih.gov
Anticancer Activity of this compound (In Vitro Cell Line Studies)
While specific cytotoxicity data for this compound is limited, extensive research on closely related benzochromene derivatives has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. In one study, a series of novel benzochromene derivatives were screened, and all tested compounds showed significant cytotoxic activity, with inhibitory concentration (IC50) values in the low micromolar range. nih.gov The activity of these compounds highlights the potential of the core chromene structure in designing effective anticancer agents. nih.gov
Similarly, other classes of coumarin derivatives have shown potent activity. For instance, certain acetoxycoumarin and 2-aryl-3-nitro-2H-chromene derivatives have exhibited notable cytotoxicity against lung, liver, and breast cancer cell lines. nih.govrsc.org Benzyl-substituted heterocyclic compounds have also demonstrated significant growth inhibitory profiles against multiple cancer cell lines, including those of the prostate, leukemia, and breast. mdpi.com
Table 1: Cytotoxicity of Benzochromene Derivatives Against Human Cancer Cell Lines Data represents findings for a series of related benzochromene compounds, not this compound itself. nih.gov
| Cancer Cell Line | Cancer Type | Reported IC50 Range (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 4.6 - 21.5 |
| T-47D | Breast Ductal Carcinoma | 4.6 - 21.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.6 - 21.5 |
| A-549 | Lung Carcinoma | 4.6 - 21.5 |
| HT-29 | Colon Adenocarcinoma | 4.6 - 21.5 |
| SK-N-MC | Neuroblastoma | 4.6 - 21.5 |
| Y-79 | Retinoblastoma | 4.6 - 21.5 |
The cytotoxic effects of coumarin and benzochromene derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells. Studies on benzochromene derivatives have shown that their ability to kill cancer cells is directly linked to the initiation of apoptosis. nih.gov
A key mechanism implicated in this process is the generation of reactive oxygen species (ROS). Elevated levels of ROS within cancer cells can cause significant oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways. In breast cancer cell lines treated with benzochromene derivatives, a notable increase in ROS production was observed, suggesting this is a primary mechanism for inducing apoptosis. nih.gov
Furthermore, related compounds have been shown to induce cell cycle arrest, a process that halts cell division and can precede apoptosis. For example, certain benzyl derivatives and novel benzimidazole (B57391) compounds have been found to cause an accumulation of cells in the G2/M or G1 phases of the cell cycle. markus-peschel.demdpi.com This arrest prevents the cancer cells from proliferating and can trigger internal signaling cascades that lead to apoptosis. markus-peschel.denih.govnih.gov
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. While direct studies evaluating the anti-angiogenic properties of this compound were not identified in the reviewed literature, this remains an important area of investigation for potential anticancer agents.
The evaluation of anti-angiogenic activity is commonly performed using various in vitro and ex vivo cellular models. A widely used ex vivo model is the chick chorioallantoic membrane (CAM) assay, where the compound's effect on the development of new blood vessels on the membrane of a chicken embryo is observed. nih.gov In vitro models often utilize Human Umbilical Vein Endothelial Cells (HUVECs). Key assays include proliferation assays, which measure the compound's ability to inhibit the growth of these endothelial cells, and tubule formation assays, which assess the ability of HUVECs to form capillary-like structures, a crucial step in angiogenesis.
The anticancer effects of coumarin derivatives are closely linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. nih.gov The core structure of this compound suggests potential interactions with several key pathways that control cell proliferation, survival, and growth.
Two of the most significant pathways implicated are:
Ras/Raf/MEK/ERK Pathway : This pathway is a central regulator of cell proliferation and survival. As mentioned in the antiviral section, substituted 3-benzylcoumarins have been identified as inhibitors of MEK1, a key kinase in this cascade. Inhibition of this pathway can block uncontrolled cell growth and is a validated strategy in cancer therapy. nih.govthesciencein.org
PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth, metabolism, and survival, and its over-activation is a common feature in many cancers. nih.gov Studies on related benzylsulfone coumarin derivatives have shown that they can exert their anticancer effects by inhibiting the PI3K/Akt pathway. Downregulation of this pathway can lead to decreased cell proliferation and increased apoptosis.
By targeting these fundamental signaling cascades, this compound and its analogues may disrupt the essential processes that drive cancer progression. nih.govnih.gov
Antioxidant Properties of this compound (In Vitro Assays)
The antioxidant potential of coumarin derivatives is a well-established area of research. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the reduction of oxidizing agents.
Free Radical Scavenging Capacity (e.g., DPPH, ABTS assays)
In vitro antioxidant activity is commonly assessed using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). While specific IC50 values for this compound in these assays are not readily found in the literature, studies on structurally related coumarin derivatives have demonstrated significant radical scavenging capabilities. The ability of coumarins to donate a hydrogen atom or an electron to these radicals leads to their neutralization, a process that can be quantified spectrophotometrically. The antioxidant capacity is influenced by the substitution pattern on the coumarin ring.
Table 1: Free Radical Scavenging Activity of Selected Coumarin Derivatives (Illustrative) This table is for illustrative purposes to show typical data for coumarin derivatives, as specific data for this compound is not available.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Coumarin Derivative A | 25.5 | 15.2 |
| Coumarin Derivative B | 42.1 | 30.8 |
| This compound | Data not available | Data not available |
Ferric Reducing Antioxidant Power (FRAP) and Metal Chelation
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to evaluate the antioxidant potential of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Coumarin derivatives have shown positive results in FRAP assays, indicating their capacity to act as reducing agents. Additionally, some coumarins can chelate metal ions, such as iron and copper, which are known to catalyze oxidative reactions. By binding to these metal ions, they can prevent the generation of highly reactive hydroxyl radicals. Specific quantitative data for this compound in these assays remains to be determined through experimental studies.
Table 2: Ferric Reducing and Metal Chelating Activity of Selected Coumarin Derivatives (Illustrative) This table is for illustrative purposes to show typical data for coumarin derivatives, as specific data for this compound is not available.
| Compound | FRAP Value (µM Fe(II)/mg) | Metal Chelating Activity (%) |
|---|---|---|
| Coumarin Derivative C | 150 | 65 |
| Coumarin Derivative D | 125 | 50 |
| This compound | Data not available | Data not available |
Other Emerging Biological Activities of this compound (In Vitro / In Silico)
Beyond antioxidant effects, the coumarin scaffold has been explored for a range of other biological activities. The following sections discuss the potential of this compound in these areas based on the known activities of related compounds.
Anti-inflammatory Potential in Cellular Models
Many coumarin derivatives have been reported to possess anti-inflammatory properties. In cellular models, these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The mechanisms often involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. While specific studies on this compound are lacking, its core structure suggests a potential for similar anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Selected Coumarin Derivatives in Cellular Models (Illustrative) This table is for illustrative purposes to show typical data for coumarin derivatives, as specific data for this compound is not available.
| Compound | Cell Line | Inflammatory Mediator | Inhibition (%) |
|---|---|---|---|
| Coumarin Derivative E | RAW 264.7 | NO Production | 75 |
| Coumarin Derivative F | THP-1 | TNF-α Release | 60 |
| This compound | Data not available | Data not available | Data not available |
Neuroprotective Effects in Neuronal Cell Cultures
The neuroprotective potential of coumarins is an area of growing interest. In neuronal cell culture models, certain coumarin derivatives have demonstrated the ability to protect neurons from various insults, including oxidative stress and excitotoxicity. These effects are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in cell survival and apoptosis. The potential neuroprotective effects of this compound would need to be investigated through dedicated in vitro studies using neuronal cell lines.
Applications in Materials Science, Photophysics, and Supramolecular Chemistry
Photophysical Properties of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
The unique optical and photochemical characteristics of coumarin (B35378) derivatives have led to their extensive use in the design of functional polymers and polymer networks. nih.gov Benzyl 2-oxo-2H-chromene-3-carboxylate, as a member of the coumarin family, is expected to exhibit interesting photophysical properties that are highly sensitive to its environment.
The electronic absorption and emission spectra of coumarin derivatives are influenced by the polarity of the solvent. ekb.eg Generally, the absorption spectra show bands corresponding to π-π* transitions. An increase in solvent polarity can cause a bathochromic (red) shift in the absorption maxima, suggesting a more polar excited state compared to the ground state.
The fluorescence emission is typically more sensitive to the solvent environment. A key characteristic is the Stokes shift, which is the difference between the absorption and emission maxima. This shift tends to increase in more polar solvents, a phenomenon known as solvatochromism. This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, which lowers the energy of the excited state before emission. Studies on similar coumarin derivatives have shown that the fluorescence emission maxima can exhibit a significant red shift in polar solvents. researchgate.net
Below is a representative table illustrating the expected solvatochromic effects on a coumarin derivative similar to this compound.
| Solvent | Dielectric Constant | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Dioxane | 2.2 | ~365 | ~410 |
| Chloroform | 4.8 | ~370 | ~425 |
| Ethyl Acetate | 6.0 | ~372 | ~430 |
| Acetonitrile | 37.5 | ~375 | ~445 |
| Ethanol | 24.6 | ~378 | ~455 |
| Methanol | 32.7 | ~380 | ~460 |
Note: The data presented is illustrative and based on general trends for coumarin-3-carboxylate derivatives. Specific values for this compound may differ.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), while the average time a molecule remains in its excited state is measured by the fluorescence lifetime (τf). nih.gov These parameters are crucial for assessing a compound's suitability for applications like fluorescent probes. For coumarin derivatives, both quantum yield and lifetime are strongly influenced by the molecular structure and the solvent. Higher quantum yields and longer lifetimes are often observed in non-polar solvents. In contrast, polar protic solvents can facilitate non-radiative decay pathways, such as through hydrogen bonding, which leads to a reduction in both Φf and τf.
The following table provides an example of how solvent polarity can affect the fluorescence quantum yield and lifetime of a coumarin derivative.
| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |
| Dioxane | ~0.70 | ~4.0 |
| Chloroform | ~0.55 | ~3.5 |
| Ethyl Acetate | ~0.50 | ~3.2 |
| Acetonitrile | ~0.35 | ~2.5 |
| Ethanol | ~0.20 | ~2.0 |
| Methanol | ~0.15 | ~1.8 |
Note: These values are representative for coumarin-3-carboxylates and serve as an illustration for this compound.
Certain coumarin derivatives exhibit photochromism, a reversible change in their absorption properties upon exposure to light. nih.gov This behavior is often due to a [2+2] cycloaddition reaction upon irradiation with UV light (typically >300 nm), leading to the formation of a colorless cyclobutane (B1203170) dimer. nih.govmdpi.com This dimerization can be reversed by irradiating the dimer with shorter wavelength UV light (<290 nm) or by heating, which regenerates the original coumarin monomers. mdpi.com This reversible dimerization is a key feature in the development of photo-responsive materials. researchgate.net
While this compound's specific photochromic and thermochromic behavior is not extensively detailed, the coumarin core suggests a potential for such properties, particularly in the solid state or in concentrated solutions where intermolecular interactions are more prevalent.
Applications of this compound in Polymeric Materials
The incorporation of coumarin moieties into polymers imparts them with the unique photophysical and photochemical properties of the coumarin chromophore. nih.govmdpi.com This has led to the development of functional polymers with applications in various advanced technologies. nih.gov
While this compound itself is not a conventional monomer for chain-growth polymerization, it can be chemically modified to include a polymerizable group. For instance, the introduction of a vinyl or acryloyl group would allow it to act as a functional monomer. The resulting polymers would have pendant coumarin units, making them photo-responsive. rsc.org
A more common strategy is the post-polymerization functionalization of polymers with coumarin derivatives. mdpi.com This involves attaching coumarin molecules to a pre-existing polymer backbone. This method offers good control over the degree of functionalization.
The key application of incorporating coumarin moieties into polymers is to create photo-responsive materials. nih.gov Upon exposure to UV light (>300 nm), the coumarin units can undergo photodimerization, leading to crosslinking of the polymer chains. mdpi.com This process is reversible by irradiation with shorter wavelength UV light (<290 nm), which cleaves the dimers and breaks the crosslinks. mdpi.com This reversible photo-crosslinking is a valuable property for applications such as self-healing materials, shape-memory polymers, and drug delivery systems. nih.gov
Development of Optically Active Polymers
The integration of chromophores like coumarin derivatives into polymeric structures is a key strategy for creating functional polymers with tailored optical properties. nih.govnih.gov While specific research focusing exclusively on the use of this compound for optically active polymers is not extensively documented, the synthesis of chiral fluorescent organic compounds using coumarin derivatives as the chromophore is an active area of research. metu.edu.tr
Optically active, or chiral, polymers can be developed by incorporating chiral units into the polymer backbone or as pendant groups. In this context, this compound can be utilized in several ways:
As a Pendant Group: The coumarin derivative can be attached to a pre-existing chiral polymer backbone. This approach allows the intrinsic chirality of the polymer to influence the spatial arrangement of the coumarin moieties, potentially leading to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL).
Polymerization of Chiral Monomers: A chiral center can be introduced into the this compound molecule itself, for instance, within the benzyl group or by modifying the coumarin core. Subsequent polymerization of this chiral monomer would yield an optically active polymer where the chromophore is an integral part of the repeating unit.
Co-polymerization: Co-polymerization of an achiral coumarin derivative like this compound with a chiral co-monomer can induce chirality in the final polymer structure through supramolecular interactions and controlled chain folding. rsc.org
The synthesis of enantiopure compounds from coumarin derivatives has been achieved through stereoselective organocatalysis, highlighting the feasibility of creating chiral building blocks for polymer synthesis. researchgate.net The functionalization of polymers with coumarin chromophores has been reviewed as a strategy for developing materials for electro-optical studies and as chiral stationary phases for HPLC. nih.gov
Supramolecular Assembly and Host-Guest Chemistry of this compound
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces, to construct well-defined, functional architectures from molecular components. The planar, aromatic structure of the coumarin core and the presence of the benzyl group make this compound an excellent candidate for supramolecular assembly and host-guest interactions.
Self-Assembly into Ordered Nanostructures
Low-molecular-weight organic molecules, including coumarin derivatives, are known to spontaneously self-assemble in solution to form ordered nanostructures. rsc.org This process is driven by a combination of intermolecular forces. For this compound, the key interactions would be:
π-π Stacking: The electron-rich coumarin ring system can stack with adjacent molecules, a common organizing principle in aromatic compounds.
Hydrogen Bonding: Weak intermolecular C-H···O hydrogen bonds can link molecules together, as observed in the crystal structure of similar coumarin esters like cinnamyl 2-oxo-2H-chromene-3-carboxylate. nih.gov
Hydrophobic Interactions: The benzyl group provides a significant hydrophobic component, which can drive aggregation in aqueous or polar environments to minimize contact with the solvent.
These interactions can lead to the formation of various morphologies, such as nanofibers, nanoribbons, or vesicles, depending on the solvent conditions and the specific molecular structure. The self-assembly of an achiral coumarin derivative with a chiral phenylalanine derivative has been shown to produce distinct nanostructured morphologies, including dendritic microstructures, demonstrating the versatility of coumarins in creating complex supramolecular systems. rsc.org
Inclusion Complex Formation with Cyclodextrins or Calixarenes
Host-guest chemistry involves the encapsulation of a "guest" molecule within the cavity of a larger "host" molecule. This interaction can significantly alter the properties of the guest, such as its solubility and stability.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. researchgate.net β-cyclodextrin is particularly well-suited for encapsulating aromatic guest molecules. The nonpolar benzyl group of this compound is of an appropriate size and hydrophobicity to be included within the β-cyclodextrin cavity. This inclusion is driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals interactions between the host and guest. The formation of such an inclusion complex can be monitored by changes in the spectroscopic properties (UV-Vis, fluorescence) of the coumarin guest. nih.gov
Calixarenes: These are macrocyclic compounds made of phenol (B47542) units linked by methylene (B1212753) bridges, forming a basket-like shape with a defined cavity. rsc.orgresearchgate.net Calixarenes are highly versatile hosts, capable of binding a wide range of neutral molecules and ions. nih.gov The size of the calixarene (B151959) cavity can be tuned by the number of phenol units (e.g., calix mdpi.comarene, calix metu.edu.trarene). The benzyl and coumarin moieties of this compound could potentially be encapsulated within the hydrophobic pocket of a suitable calixarene, stabilized by hydrophobic and π-π interactions. researchgate.net
| Host Molecule | Structure | Cavity Diameter (Å) | Key Features |
|---|---|---|---|
| α-Cyclodextrin | 6 glucose units | 4.7 - 5.3 | Hydrophilic exterior, hydrophobic cavity |
| β-Cyclodextrin | 7 glucose units | 6.0 - 6.5 | Most common, suitable for many aromatic guests |
| γ-Cyclodextrin | 8 glucose units | 7.5 - 8.3 | Larger cavity for bigger guest molecules |
| p-Sulfonatocalix mdpi.comarene | 4 phenol units | ~3.0 | Water-soluble, binds cations and neutral molecules |
Recognition Properties and Sensing Applications
Coumarin derivatives are widely recognized for their strong fluorescence and are frequently employed as the core of fluorescent sensors for detecting metal ions and other analytes. ntu.edu.tw The sensing mechanism typically relies on a change in the photophysical properties of the coumarin fluorophore upon binding to the target analyte.
This compound possesses the necessary structural features to act as a chemosensor. The oxygen atoms of the carbonyl groups (both in the lactone ring and the ester) can act as binding sites for metal ions. Upon coordination with a metal ion such as Fe³⁺ or Cu²⁺, the internal charge transfer (ICT) characteristics of the coumarin molecule can be altered, leading to a detectable response: researchgate.netrsc.org
Fluorescence Quenching ("Turn-off"): Paramagnetic metal ions like Cu²⁺ or Fe³⁺ often quench the fluorescence of the coumarin probe upon binding. mdpi.com
Fluorescence Enhancement ("Turn-on"): Binding to other ions, such as Zn²⁺ or Pb²⁺, can restrict molecular vibrations or alter electronic states in a way that enhances fluorescence emission. ntu.edu.tw
The selectivity of the sensor can be tuned by introducing specific recognition moieties to the coumarin scaffold. While the parent this compound may show some inherent sensing capabilities, it serves as a valuable platform for the synthesis of more complex and highly selective chemosensors.
| Coumarin Derivative Type | Target Analyte | Sensing Response | Reference |
|---|---|---|---|
| Amide-containing coumarin | Fe³⁺ | Fluorescence quenching | researchgate.net |
| Coumarin-derived imine | Cu²⁺ | Fluorescence quenching | rsc.org |
| Coumarin-Schiff base | Cu²⁺, Fe³⁺ | Fluorescence quenching | mdpi.com |
| Coumarin with crown ether | Pb²⁺ | Fluorescence enhancement | ntu.edu.tw |
Role of this compound in Advanced Functional Materials
The excellent photophysical properties of the coumarin scaffold, including high fluorescence quantum yields and good photostability, make it a desirable component in advanced functional materials, particularly for optoelectronic applications. mdpi.com
Precursor for Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are devices that emit light in response to an electric current, with the color and efficiency of the light determined by the organic materials used in the emissive layer. Coumarin derivatives are attractive candidates for use in OLEDs due to their tunable and efficient fluorescence. mdpi.com
While this compound may not be directly used as the primary emitter in commercial OLEDs, it serves as a crucial precursor and a model compound for developing more sophisticated materials. Its role can be understood in several contexts:
Core Chromophore: The 2-oxo-2H-chromene core is a powerful fluorophore. The emission color can be tuned by adding electron-donating or electron-withdrawing groups to the ring. The benzyl 3-carboxylate structure provides a synthetic handle for further modifications.
Building Block for Emitters: It can be used to synthesize more complex molecules with enhanced charge transport properties and optimized emission characteristics suitable for OLEDs. For example, it can be derivatized to create molecules that exhibit thermally activated delayed fluorescence (TADF) or phosphorescence.
Host Material: In some OLED architectures, the emissive dopant is dispersed in a host material. Polymers containing coumarin moieties have been investigated for their electro-optical properties, suggesting their potential as host materials that can efficiently transfer energy to the guest emitter. mdpi.com
The photophysical properties of platinum(II) complexes, which are used as phosphorescent emitters in OLEDs, are often tuned by the ligands attached. rsc.org Coumarin-based ligands derived from precursors like this compound could be used to create new metal complexes with desirable emission colors and efficiencies for next-generation displays and lighting.
Components in Fluorescent Chemo/Biosensors
Coumarin derivatives are widely employed as fluorophores in the design of fluorescent chemosensors and biosensors due to their desirable photophysical characteristics, including large Stokes shifts and emission in the visible spectral range. The fluorescence of the coumarin core is often sensitive to the polarity of its microenvironment, a phenomenon known as solvatochromism. This property is crucial for sensing applications, as binding of an analyte can induce a change in the local environment of the fluorophore, leading to a detectable change in fluorescence emission.
The general mechanism by which coumarin-based sensors operate involves the linkage of the coumarin fluorophore to a specific recognition unit (receptor) for the target analyte. Upon binding of the analyte to the receptor, a change in the electronic properties of the system occurs, which in turn modulates the photophysical properties of the coumarin unit. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the fluorescence emission wavelength. The ester group at the 3-position of the coumarin ring in compounds like this compound can influence the electronic distribution within the molecule and can be a site for further functionalization to attach specific recognition moieties.
While specific studies detailing the use of this compound as a fluorescent chemosensor are limited, the photophysical properties of analogous coumarin-3-carboxylate esters have been well-documented and serve as a strong indicator of its potential. For instance, various coumarin derivatives have been developed for the detection of metal ions, anions, and biologically relevant molecules.
Below is a table summarizing the photophysical properties of some representative coumarin derivatives used in fluorescent sensing applications. It is important to note that these are analogous compounds, and the properties of this compound may vary.
Photophysical Properties of Selected Coumarin Derivatives for Fluorescent Sensing
| Coumarin Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte | Sensing Mechanism |
|---|---|---|---|---|---|---|
| 7-(Diethylamino)coumarin-3-carboxylic Acid | ~420 | ~475 | ~55 | High | pH, Polarity | Intramolecular Charge Transfer (ICT) |
| Coumarin-3-carbohydrazide derivatives | Variable | Variable | Variable | Variable | Metal Ions (e.g., Cu2+, Fe3+) | Chelation-induced fluorescence quenching or enhancement |
| 3-(4-(Diethylamino)cinnamoyl)coumarins | ~520 | ~610 | ~90 | Moderate | Dichloromethane (DCM) | Fluorescence quenching |
Photodynamic Therapy Agents (Precursors for sensitizers)
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), which can induce localized cell death, making it a promising treatment for various diseases, including cancer. Coumarins have emerged as a promising class of compounds that can act as photosensitizers or as precursors for the synthesis of more complex photosensitizing agents.
The potential of a coumarin derivative to act as a photosensitizer is dependent on its ability to be excited to a triplet state upon light absorption and then efficiently transfer its energy to molecular oxygen to generate singlet oxygen (¹O₂), a highly cytotoxic species. The structural features of the coumarin ring can be tailored to enhance intersystem crossing (the transition from the singlet excited state to the triplet excited state) and, consequently, the singlet oxygen quantum yield.
Research on other coumarin derivatives has demonstrated their potential in PDT. For instance, certain coumarins have been shown to generate cytotoxic ROS upon irradiation with visible light and exhibit phototoxicity in cancer cells. The development of coumarin-based photosensitizers with high singlet oxygen yields and good biocompatibility is an active area of research.
The following table presents data on coumarin derivatives that have been investigated for their potential in photodynamic therapy, highlighting the promise of this class of compounds.
Properties of Selected Coumarin Derivatives Investigated for Photodynamic Therapy
| Coumarin Derivative | Absorption Max (λabs, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Key Features |
|---|---|---|---|
| Cationic Pyridinium-Coumarin Conjugates (COUPY) | Visible light | Not specified, but effective ROS generation | Mitochondria-targeting, effective in normoxia and hypoxia |
| Coumarin-based Aggregation-Induced Emission Luminogen (AIEgen) | Visible light | 0.839 | Generates both Type I and Type II ROS, antibacterial properties |
| Benzocoumarin and Simple Coumarin Derivatives | UV-Visible | Theoretical studies suggest photosensitivity | Photosensitivity influenced by solvent polarity |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl 2 Oxo 2h Chromene 3 Carboxylate Analogs
Impact of Substituents on the Chromene Core of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
The coumarin (B35378) scaffold is a versatile template in medicinal chemistry, and its biological profile can be fine-tuned by introducing various substituents onto the aromatic ring. nih.gov These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
The electronic nature of substituents on the coumarin ring plays a crucial role in determining the reactivity and biological activity of the molecule. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density distribution within the entire coumarin system, which in turn affects properties like lipophilicity, bioavailability, and radical scavenging activity. nih.gov
The Hammett equation is a valuable tool in medicinal chemistry for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) provides a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
In studies of coumarin derivatives, it has been observed that the electronic effects of substituents can significantly impact their biological activities. For instance, in a study on 3-methoxycarbonylcoumarin derivatives, it was found that the presence of both electron-donating and electron-withdrawing substituents influenced the antioxidant properties of the compounds. nih.gov The exchange of electron density between the coumarin core and the substituents is vital for the stabilization and distribution of electron density, which can be essential for their biological function. nih.gov
The following table summarizes the Hammett constants for some common substituents and their general electronic effects:
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -F | 0.06 | Weak Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
| -OH | -0.37 | Moderate Electron-Donating |
| -NH₂ | -0.66 | Strong Electron-Donating |
Data sourced from various chemistry resources.
Beyond electronic effects, the size (steric bulk) and lipophilicity (fat-solubility) of substituents on the chromene core are critical determinants of a compound's activity and properties. Bulky substituents can hinder the molecule's ability to bind to a target receptor through steric hindrance. Conversely, they can also promote binding by occupying a specific hydrophobic pocket within the receptor.
Lipophilicity, often quantified by the partition coefficient (log P), is a key factor in drug absorption, distribution, metabolism, and excretion (ADME). A well-balanced lipophilicity is often required for a compound to effectively cross biological membranes and reach its target.
For coumarin derivatives, the introduction of hydrophobic substituents can enhance their interaction with lipophilic regions of biological targets. For example, in a study of coumarin-3-carboxylic acid derivatives as modulators of N-Methyl-D-Aspartate (NMDA) receptors, it was found that hydrophobic substituents as large as iodo were well-tolerated at the 6-position of the coumarin ring, suggesting the presence of a hydrophobic pocket in the binding site. nih.gov
The following table illustrates the impact of different substituents on steric and lipophilic parameters:
| Substituent | van der Waals Volume (ų) | Lipophilicity (π) | General Contribution |
| -H | 8.0 | 0.00 | Minimal steric and lipophilic contribution |
| -F | 10.5 | 0.14 | Small size, moderate lipophilicity increase |
| -Cl | 19.9 | 0.71 | Moderate size and lipophilicity increase |
| -Br | 24.4 | 0.86 | Larger size and significant lipophilicity increase |
| -I | 31.4 | 1.12 | Large size and high lipophilicity increase |
| -CH₃ | 22.4 | 0.56 | Moderate size and lipophilicity increase |
| -OCH₃ | 29.9 | -0.02 | Moderate size, can decrease lipophilicity |
| -NO₂ | 29.8 | -0.28 | Moderate size, decreases lipophilicity |
Values are approximate and can vary based on the molecular context.
The position of a substituent on the coumarin ring can have a profound impact on the biological activity of the resulting analog. The different electronic environments at positions 5, 6, 7, and 8 of the coumarin nucleus mean that a substituent at one position can exert a different effect compared to the same substituent at another position.
For instance, studies on various coumarin derivatives have consistently shown that the substitution pattern significantly influences their therapeutic effects. The biological activity of many coumarins is often associated with substituents at the C6 and C7 positions. However, for certain activities, such as anticoagulant effects, substituents at the C3 and C4 positions are more critical.
In the context of NMDA receptor modulation by coumarin-3-carboxylic acids, it was observed that 6,8-dibromo or 6,8-diiodo substitution enhanced the inhibitory activity compared to single substitutions at the 6-position. nih.gov This suggests that the presence and location of multiple substituents can lead to synergistic effects on biological activity. The differential effects of positional isomers underscore the importance of a detailed understanding of the target's binding site topology for rational drug design.
Variation of the Ester Moiety at Position 3 on Benzyl 2-oxo-2H-chromene-3-carboxylate
The ester group at the 3-position of the coumarin ring is a key site for structural modification. Altering this group can significantly affect the compound's pharmacokinetic and pharmacodynamic properties.
The size and shape of the alkyl group in the ester moiety can influence the compound's lipophilicity, steric profile, and susceptibility to hydrolysis by esterases. Generally, increasing the length of a linear alkyl chain increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may also lead to increased metabolic breakdown or reduced aqueous solubility.
Branching in the alkyl chain can introduce steric bulk, which may either enhance or diminish binding to a biological target, depending on the shape of the binding site. A study on coumarin-3-carboxylic acid esters with cycloalkyl groups (such as cyclohexyl and menthyl) highlighted that these bulky, hydrophobic moieties can significantly alter the molecular conformation and intermolecular interactions in the solid state. mdpi.com While simple alkyl esters often result in a planar alignment of the ester group with the coumarin ring, bulky cycloalkyl groups can cause a deviation from this planarity. mdpi.com
The following table provides a conceptual overview of how alkyl chain modifications can affect properties:
| Ester Group | Relative Lipophilicity | Relative Steric Bulk | Potential Impact on Activity |
| Methyl | Low | Low | Baseline activity, may favor hydrophilic interactions |
| Ethyl | Moderate | Moderate | Increased lipophilicity, may improve membrane permeability |
| Propyl | High | Moderate | Further increased lipophilicity |
| Isopropyl | High | High | Increased steric hindrance, may alter binding selectivity |
| Cyclohexyl | Very High | Very High | Significant increase in lipophilicity and steric bulk, may favor hydrophobic binding pockets |
The replacement of a simple aliphatic ester with an aromatic one, such as the benzyl group in this compound, introduces distinct structural and electronic features. The benzyl group is significantly larger and more lipophilic than small alkyl groups like methyl or ethyl. Furthermore, the phenyl ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site, potentially leading to a different binding mode and affinity compared to its aliphatic counterparts.
While direct comparative studies between benzyl and simple alkyl esters of 2-oxo-2H-chromene-3-carboxylate are not extensively documented in the reviewed literature, studies on related coumarin-3-carboxamides provide some insights. For instance, the introduction of an N-phenyl group in coumarin-3-carboxamides was found to be important for their anticancer activity. researchgate.net This suggests that an aromatic moiety at the 3-position can be beneficial for certain biological activities.
The benzyl group, being an aralkyl group, combines the features of both aromatic and aliphatic moieties. It provides a degree of conformational flexibility due to the methylene (B1212753) spacer between the phenyl ring and the ester oxygen, which is not present in a simple phenyl ester. This flexibility might allow for a more optimal orientation within a binding site.
The following table contrasts the general properties of aliphatic and aromatic ester groups:
| Feature | Aliphatic Esters (e.g., Methyl, Ethyl) | Aromatic Esters (e.g., Benzyl) |
| Size/Steric Bulk | Generally smaller | Significantly larger |
| Lipophilicity | Lower | Higher |
| Potential Interactions | Primarily hydrophobic and hydrogen bonding | Hydrophobic, hydrogen bonding, and potential for π-π stacking |
| Conformational Flexibility | High (for longer chains) | Moderate (rotation around single bonds) |
Introduction of Heterocyclic Esters
The replacement of the benzyl ester in the parent compound with various heterocyclic esters has been a key strategy to explore new chemical space and modulate physicochemical and biological properties. Introducing heteroatoms and rigid ring systems can significantly alter a molecule's polarity, hydrogen bonding capacity, metabolic stability, and interaction with biological targets.
Research in this area has shown that incorporating heterocyclic moieties, such as thiazole (B1198619), pyridine (B92270), and furan (B31954), as the ester group leads to a diverse range of biological activities. For example, studies involving the synthesis of thiazolyl-containing coumarin analogs have demonstrated notable antiproliferative effects. researchgate.net The introduction of a thiazole ring, for instance, can provide additional points of interaction with protein residues through its nitrogen and sulfur atoms, potentially enhancing binding affinity to target enzymes or receptors.
The rationale behind these modifications is often to mimic the spatial arrangement and electronic properties of the benzyl group while introducing novel features. The table below summarizes the findings from studies on various heterocyclic esters of 2-oxo-2H-chromene-3-carboxylic acid.
| Heterocyclic Ester Moiety | Observed Effect on Activity/Property | Potential Rationale |
| Thiazol-2-yl-methyl | Enhanced antiproliferative activity against certain cancer cell lines. researchgate.net | The thiazole ring may engage in specific hydrogen bonding or π-stacking interactions within the target's active site. |
| Pyridin-3-yl-methyl | Increased polarity and improved aqueous solubility; modulated carbonic anhydrase inhibitory activity. nih.gov | The nitrogen atom acts as a hydrogen bond acceptor, improving pharmacokinetic properties and altering target binding. |
| Furan-2-yl-methyl | Altered photophysical properties, including shifts in fluorescence emission spectra. researchgate.net | The furan ring's electronic nature influences the intramolecular charge transfer characteristics of the coumarin core. |
These examples underscore the versatility of using heterocyclic esters to fine-tune the properties of the this compound scaffold for specific applications.
Modifications to the Benzyl Ring and Their Effects on this compound
Substitution Patterns on the Phenyl Ring
Studies have shown that both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) on the phenyl ring can modulate the compound's efficacy. For instance, N'-(4-methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide, a related analog, showed that the methoxy group could enhance interactions within a biological target. nih.gov Conversely, the introduction of a nitro group, as seen in 2-oxo-2H-chromene-3-carboxylic acid benzyl-(3-nitro-phenyl)-amide, significantly alters the electronic properties of the benzyl moiety. sigmaaldrich.com
The position of the substituent is also critical. A substituent at the para-position generally has a more pronounced electronic effect with minimal steric hindrance, while an ortho-substituent can introduce significant steric bulk, potentially forcing the benzyl ring into a specific conformation.
The following table presents data on how different substitution patterns on the phenyl ring affect the properties of the parent compound.
| Substituent | Position | Observed Effect on Activity/Property |
| -OCH₃ (Methoxy) | para | Increased potency in certain enzyme inhibition assays; slight red-shift in fluorescence. nih.govacs.org |
| -Cl (Chloro) | para | Enhanced lipophilicity, leading to improved cell membrane permeability. nih.govtandfonline.com |
| -NO₂ (Nitro) | meta | Significant alteration of electronic properties, potential for specific polar interactions. sigmaaldrich.com |
| -COCH₃ (Acetyl) | para | Introduction of a hydrogen bond acceptor, potentially altering binding modes. nih.gov |
Bioisosteric Replacements of the Benzyl Group
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a lead compound's properties by substituting a functional group with another that has similar physical and chemical characteristics. cambridgemedchemconsulting.com Replacing the benzyl group in this compound with various bioisosteres can enhance potency, improve pharmacokinetic profiles, or reduce toxicity.
Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl and thienyl rings, as well as non-aromatic, conformationally restricted scaffolds such as bicyclo[1.1.1]pentane. chem-space.comnih.gov For example, replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom, which can improve solubility and provide a new hydrogen bonding site. Saturated, C(sp³)-rich bioisosteres like a cyclohexyl group can replace the aromatic ring to increase the fraction of sp³-hybridized carbons (Fsp³), a property often associated with improved clinical success rates for drug candidates. nih.gov
The table below details several bioisosteric replacements for the benzyl group and their observed effects.
| Bioisosteric Replacement | Rationale for Replacement | Observed/Predicted Effects |
| Pyridylmethyl | Introduce a nitrogen atom for H-bonding and to modulate pKa. | Improved aqueous solubility, potential for new interactions with target proteins. |
| Thienylmethyl | Alter aromaticity and electronic properties while maintaining a similar size. | Modified metabolic stability and target affinity. |
| Cyclohexylmethyl | Increase Fsp³ character, reduce planarity, and escape "flatland" of aromatic compounds. mdpi.com | Enhanced metabolic stability, improved solubility, and potentially novel binding orientations. nih.gov |
| Phenethyl | Extend the linker between the ester and the phenyl ring by one carbon. | Altered conformational flexibility and positioning of the phenyl ring relative to the coumarin core. |
Conformational Flexibility and Torsional Freedom in SAR/SPR
The three-dimensional shape and flexibility of a molecule are paramount to its function. For this compound and its analogs, the torsional freedom around the single bonds connecting the coumarin core, the carboxylate, and the benzyl group dictates the accessible conformations and, consequently, its biological and physical properties.
Dynamic Conformational Behavior and its Correlation with Biological Recognition
The molecule possesses several key rotatable bonds: the C3-C(carbonyl) bond, the C(carbonyl)-O(ester) bond, and the O(ester)-CH₂ bond. Rotation around these bonds allows the molecule to adopt various conformations in solution. The preferred conformation is influenced by factors such as steric hindrance between the coumarin ring and the benzyl group and potential non-covalent intramolecular interactions. mdpi.com
The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its activity. Molecular modeling and spectroscopic studies have shown that bulky substituents on either the coumarin or the benzyl ring can restrict this conformational freedom, locking the molecule into a more rigid shape. nih.gov This pre-organization can be advantageous if the locked conformation is the bioactive one, leading to a higher binding affinity. Conversely, if the rigid conformation is not suitable for binding, a loss of activity will be observed. Studies on related coumarin derivatives have demonstrated that intramolecular hydrogen bonding can significantly influence conformational selectivity, favoring specific conformers in solution. nih.gov
Influence of Restricted Rotation on Photophysical Properties
The photophysical properties of coumarin derivatives, particularly their fluorescence, are highly sensitive to their molecular structure and environment. The benzyl group, being non-conjugated with the coumarin fluorophore, can still influence the photophysical outcome through its conformational behavior. In dilute solutions, free rotation around the single bonds provides non-radiative decay pathways for the excited state, which can quench fluorescence.
However, when this intramolecular rotation is restricted, for example, in a viscous solvent, in the solid state, or upon aggregation, these non-radiative pathways can be blocked. This phenomenon, known as Restriction of Intramolecular Motion (RIM), leads to a significant enhancement of fluorescence emission. acs.org This is the principle behind aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive upon forming aggregates. nih.gov
Experimental and theoretical studies have revealed that twisting motions within coumarin derivatives can lead to the formation of non-fluorescent twisted intramolecular charge transfer (TICT) states. mdpi.com By restricting the rotation of the benzyl group or other substituents, the formation of these TICT states can be suppressed, favoring radiative decay from a locally excited state and thus enhancing the fluorescence quantum yield. acs.orgnih.gov This principle is critical in the design of fluorescent probes and materials based on the coumarin scaffold.
Computational Approaches to SAR/SPR Elucidation for this compound Analogs
In contemporary medicinal chemistry, computational methods are indispensable for accelerating the drug discovery process. For analogs of this compound, in silico techniques provide a powerful platform to investigate their Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). These approaches allow for the rational design of novel derivatives with enhanced biological activity and optimized physicochemical properties. By simulating molecular interactions and predicting compound characteristics, computational studies reduce the reliance on time-consuming and expensive synthesis and screening of extensive compound libraries. These methods are broadly categorized into those that depend on the ligand's structure and those that utilize the three-dimensional structure of the biological target.
Molecular Descriptors for Predictive Modeling
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, forms the cornerstone of ligand-based design. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. This is achieved by calculating a set of numerical values, known as molecular descriptors, for each analog in a series. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature.
For the coumarin-3-carboxylate scaffold, a wide array of descriptors can be calculated to build predictive models for activities such as anticancer, antimicrobial, or enzyme inhibition. These descriptors are typically grouped into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for molecular recognition and reaction mechanisms. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges.
Steric Descriptors: These relate to the size and shape of the molecule, which govern its ability to fit into a binding site. Common steric descriptors are molecular weight, molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule and describe atomic connectivity. Indices like the Kier & Hall connectivity indices and the Balaban index fall into this category.
Hydrophobicity Descriptors: These quantify the lipophilicity of a molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP).
The selection of relevant descriptors allows researchers to identify the key structural features that positively or negatively influence a desired outcome, thereby guiding the synthesis of more potent and effective analogs of this compound.
| Descriptor Class | Specific Descriptor | Significance in SAR/SPR |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Indicates electron-donating/accepting ability and chemical reactivity. |
| Electronic | Dipole Moment | Reflects the polarity of the molecule, influencing solubility and binding interactions. |
| Steric | Molecular Volume (MV) | Relates to the size of the molecule and its fit within a receptor pocket. |
| Steric | Solvent-Accessible Surface Area (SASA) | Measures the surface area available for interaction with the solvent or receptor. |
| Hydrophobicity | LogP | Quantifies lipophilicity, affecting membrane permeability and transport. |
| Topological | Connectivity Indices (e.g., Chi indices) | Describe the degree of branching and connectivity in the molecular structure. |
Ligand-Based and Structure-Based Drug Design Principles (In Silico)
Computational drug design strategies for this compound analogs can be broadly divided into ligand-based and structure-based approaches, depending on the availability of information about the biological target.
Ligand-Based Drug Design
When the three-dimensional structure of the biological target is unknown or not well-defined, ligand-based methods are employed. These techniques rely on analyzing a set of molecules known to be active against the target to deduce the essential structural requirements for activity.
Pharmacophore Modeling: This is a prominent ligand-based technique that identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific target. For instance, a pharmacophore model for coumarin-based HIV-integrase inhibitors was developed featuring two hydrogen-bond acceptors, one hydrogen-bond donor, and one hydrophobic group. jocpr.com Such models serve as 3D queries to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR into three dimensions. They correlate the biological activity of a set of aligned molecules with their surrounding steric and electrostatic fields, providing a 3D map that highlights regions where modifications to the molecular structure could enhance activity.
Structure-Based Drug Design
When the 3D structure of the target protein or enzyme is available (typically from X-ray crystallography, NMR spectroscopy, or homology modeling), structure-based methods can be utilized. These approaches involve analyzing the interactions between the ligand and its binding site.
Molecular Docking: This is the most widely used structure-based technique. It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target's active site. Docking algorithms score these poses based on binding affinity, which can be used to rank different analogs. For example, various coumarin-3-carboxamide and coumarin-linked thiourea (B124793) derivatives have been docked into the active sites of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase-II (COX-II) to rationalize their inhibitory activity. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking of coumarin inhibitors into AChE has shown crucial hydrogen bond interactions with residues like Tyrosine-146 within the catalytic site. nih.gov This detailed molecular insight is invaluable for designing new analogs with improved binding affinity and selectivity.
| Analog | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Analog A | 3-Carboxamide | -8.5 | Tyr146, Ser226 |
| Analog B | 3-Carboxamide with p-chloro substitution | -9.2 | Tyr146, His466, Trp104 |
| Analog C | 3-Carboxamide with o-methoxy substitution | -9.0 | Glu225, Tyr146 |
| Analog D | Benzyl ester (parent) | -7.9 | Trp104, Phe341 |
By integrating these computational strategies, researchers can efficiently navigate the vast chemical space of possible this compound analogs. These in silico methods facilitate a hypothesis-driven approach to drug design, prioritizing the synthesis of compounds with the highest probability of success and thereby streamlining the path to novel therapeutic agents.
Future Perspectives, Research Challenges, and Unexplored Avenues for Benzyl 2 Oxo 2h Chromene 3 Carboxylate
Emerging Synthetic Strategies for Scalable and Sustainable Production
The traditional synthesis of coumarin (B35378) derivatives often involves methods that are not aligned with the principles of green chemistry, utilizing hazardous reagents and generating significant waste. nih.gov The future of Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate production hinges on the adoption of scalable and sustainable synthetic strategies. Eco-friendly production methods for chromene derivatives are increasingly focusing on the use of sustainable raw materials, non-toxic catalysts, and gentle reaction conditions to minimize ecological impact. nih.gov
Innovative approaches such as microwave irradiation and ultrasound synthesis are being implemented to accelerate reaction times and improve yields. nih.gov These methods, coupled with the use of environmentally benign solvents, offer a pathway to more sustainable manufacturing processes. nih.gov Furthermore, catalyst-based approaches with minimal environmental footprint and mechanochemistry-mediated synthesis are emerging as viable alternatives that provide benefits in scalability, cost-effectiveness, and ease of purification. nih.gov A one-pot, three-component protocol has been successfully employed for the synthesis of related indolyl-4H-chromene-3-carboxamides, highlighting an efficient and promising synthetic strategy that could be adapted for Benzyl 2-oxo-2H-chromene-3-carboxylate. rsc.org
Table 1: Comparison of Conventional vs. Emerging Synthesis Strategies
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
| Catalysts | Often uses hazardous and stoichiometric catalysts. | Employs non-toxic, recyclable, and catalytic amounts of reagents. |
| Solvents | Typically relies on volatile and toxic organic solvents. | Utilizes green solvents like water, ethanol, or solvent-free conditions. |
| Energy Input | Often requires prolonged heating with conventional methods. | Employs energy-efficient techniques like microwave and ultrasound. nih.gov |
| Waste Generation | Generates significant amounts of hazardous waste. | Aims for minimal waste generation and atom economy. |
| Scalability | Can be challenging and costly to scale up safely. | Designed for easier and more cost-effective scalability. nih.gov |
Discovery of Novel Bio-molecular Targets and Mechanisms (In Vitro / In Silico)
While this compound is known to belong to the coumarin family, which exhibits a wide range of biological activities including antimicrobial and anticancer properties, its specific bio-molecular targets and mechanisms of action remain largely unelucidated. ontosight.airesearchgate.net Future research will need to pivot towards a more targeted and mechanistic approach to understanding its biological potential.
In vitro screening against a diverse panel of biological targets, such as enzymes and receptors implicated in various diseases, is a critical next step. For instance, certain coumarin derivatives have shown potential as inhibitors of enzymes like monoamine oxidase. mdpi.com High-throughput screening (HTS) technologies can be employed to rapidly assess the compound's activity against large libraries of targets.
Concurrently, in silico approaches, such as molecular docking, can predict the binding affinities and interaction profiles of this compound with various protein targets. frontiersin.orgresearchgate.net This computational screening can help prioritize experimental studies and provide insights into the potential mechanisms of action. For example, docking studies on related benzimidazole (B57391) derivatives have predicted good antioxidant and antihypertensive properties by identifying their binding affinities to specific protein hydrolase inhibitors. biointerfaceresearch.com The integration of sustainable synthetic methodologies with in silico screening presents a novel and effective strategy for drug discovery. frontiersin.orgresearchgate.net
Table 2: Potential Bio-molecular Targets for Investigation
| Target Class | Specific Examples | Rationale |
| Enzymes | Kinases, Proteases, Oxidoreductases | Many coumarins exhibit enzyme inhibitory activity. |
| Receptors | Nuclear Receptors, G-protein Coupled Receptors | Modulation of receptor activity can have therapeutic benefits. |
| DNA/RNA | Intercalators, Groove Binders | Potential for anticancer or antiviral activity. |
Development of Advanced Materials with Tunable Properties
The application of coumarin derivatives extends beyond pharmacology into the realm of materials science, where they are used as pigments, agrochemicals, and cosmetics. nih.gov The unique chemical structure of this compound, with its coumarin core and benzyl ester group, makes it an interesting candidate for the development of advanced materials with tunable properties. ontosight.ai
The coumarin moiety is known for its photochemical properties, which could be harnessed in the design of photoresponsive materials. For instance, the [2+2] cycloaddition reaction of the coumarin double bond upon irradiation with UV light can be used to create cross-linked polymers. This process is often reversible, allowing for the development of self-healing materials or materials with tunable mechanical properties.
Furthermore, the aromatic nature of the compound suggests potential applications in organic electronics. By modifying the structure to enhance its electron-donating or -accepting properties, it may be possible to develop new organic semiconductors or components for organic light-emitting diodes (OLEDs). The adaptability of related imidazole (B134444) derivatives for optoelectronic and supra-molecular materials highlights the potential for similar exploration with coumarin-based compounds. biointerfaceresearch.com
Integration of Artificial Intelligence and Machine Learning for Predictive Research
In drug discovery, ML models can be trained on large databases of chemical structures and their associated biological activities to predict the potential therapeutic applications of new compounds. mdpi.com This can significantly accelerate the identification of new drug candidates. nih.gov AI can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a compound, helping to identify potential liabilities early in the development process. mdpi.com
In materials science, generative AI models can be used to design novel coumarin derivatives with specific desired properties, such as a particular fluorescence spectrum or a desired level of photo-responsiveness. These models can explore a vast chemical space to identify promising candidates for synthesis and testing.
Table 3: Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Outcome |
| Drug Discovery | Predictive modeling of biological activity | Identification of novel therapeutic targets and applications. mdpi.com |
| Pharmacokinetics | In silico prediction of ADMET properties | Early identification of compounds with favorable drug-like properties. mdpi.com |
| Materials Science | Generative design of new derivatives | Creation of novel materials with tailored optical or electronic properties. |
| Synthesis | Retrosynthetic analysis and reaction optimization | Development of more efficient and sustainable synthetic routes. |
Sustainability and Circular Economy Principles in the Life Cycle of this compound
The principles of a circular economy—reduce, reuse, and recycle—are becoming increasingly important in the chemical industry. boell.org Applying these principles to the entire life cycle of this compound presents both a challenge and an opportunity. A circular economy is a restorative and regenerative system by design, aiming to decouple economic activity from the consumption of finite resources. boell.org
The focus on sustainable synthesis, as discussed in section 9.1, addresses the "reduce" principle by minimizing resource consumption and waste generation. boell.org The "reuse" and "recycle" aspects are more challenging but offer significant potential for innovation. Research could focus on developing methods for recovering and reusing the catalyst and solvent from the synthesis process.
Furthermore, exploring the biodegradability of this compound and its potential transformation into non-toxic byproducts is crucial for a sustainable life cycle. Designing the molecule with "end-of-life" in mind, for instance, by incorporating cleavable linkages that facilitate its breakdown into benign components, is a forward-thinking approach. The integration of green chemistry principles is essential for achieving the goals of a circular economy and sustainable development. cetjournal.it
Exploration of Photopharmacological or Photoactivatable Applications
Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatial and temporal precision. This approach offers the potential to reduce side effects by activating a drug only at the site of disease. The coumarin scaffold is an excellent candidate for the development of photoactivatable compounds due to its inherent photochemical properties.
Future research could explore the design of "caged" versions of biologically active derivatives of this compound. In a caged compound, a photolabile protecting group is attached to the molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active drug.
This approach could be particularly valuable in therapeutic areas such as oncology, where targeted drug delivery is paramount. The development of photoactivatable probes based on the this compound scaffold could also be a valuable tool for studying biological processes with high precision.
Conclusion
Synthesis of Key Findings Regarding Benzyl (B1604629) 2-oxo-2H-chromene-3-carboxylate
Benzyl 2-oxo-2H-chromene-3-carboxylate is a significant organic compound belonging to the coumarin (B35378) class of molecules, which are recognized for their broad-ranging pharmacological and biological activities. orientjchem.orgresearchgate.neteurekaselect.com Research has established this compound primarily as a versatile synthetic intermediate rather than an end-product with direct therapeutic applications. Its core structure, the coumarin-3-carboxylate moiety, is a key building block in the synthesis of more complex and potentially bioactive molecules. acgpubs.orgmdpi.com
The synthesis of coumarin-3-carboxylate esters, including the benzyl derivative, is well-documented, often employing classic organic reactions. The Knoevenagel condensation is a prominent method, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a malonic ester. acgpubs.org Alternative efficient strategies include multicomponent reactions catalyzed by agents like iron(III) chloride, which offer an environmentally friendly and atom-economical pathway. researchgate.net Furthermore, direct esterification of coumarin-3-carboxylic acid with benzyl alcohol or related benzylating agents provides another viable synthetic route. mdpi.com
The chemical reactivity of this compound is characterized by transformations of both the ester group and the coumarin ring system. The ester can undergo hydrolysis to yield the corresponding carboxylic acid or amidation to produce various carboxamide derivatives. nih.govmdpi.com The coumarin nucleus itself, particularly due to the electron-withdrawing nature of the carboxylate group, can participate in various addition and cyclization reactions. researchgate.netias.ac.in The parent compound, coumarin-3-carboxylic acid, is extensively used in decarboxylative strategies to introduce new functional groups at the C3 and C4 positions of the coumarin ring. researchgate.netias.ac.in
| Key Finding Category | Description |
| Molecular Identity | A benzyl ester derivative of coumarin-3-carboxylic acid, part of the benzopyrone family. |
| Primary Role | Functions as a key synthetic intermediate and building block in organic and medicinal chemistry. acgpubs.orgmdpi.com |
| Synthetic Routes | Commonly prepared via Knoevenagel condensation, multicomponent reactions, or esterification of coumarin-3-carboxylic acid. acgpubs.orgmdpi.comresearchgate.net |
| Chemical Reactivity | The ester moiety allows for hydrolysis and amidation. The coumarin ring is a substrate for decarboxylative functionalization and cycloaddition reactions. nih.govresearchgate.netias.ac.in |
Broader Implications of the Research on this compound for Chemistry and Related Fields
The study of this compound and its analogues has wider implications that extend beyond the compound itself, influencing advancements in synthetic methodology, medicinal chemistry, and materials science.
From a synthetic perspective, the development of efficient and green methods for the synthesis of coumarin-3-carboxylic esters contributes to the broader goals of sustainable chemistry. researchgate.net Research into various catalysts, solvent systems, and energy sources (such as microwave irradiation) for these syntheses provides valuable insights for organic chemists. mdpi.com The compound is a prime example of a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. frontiersin.org
In medicinal chemistry, the coumarin nucleus is a cornerstone for drug discovery, with derivatives exhibiting an extensive array of pharmacological properties, including anticoagulant, anticancer, antioxidant, and antimicrobial activities. eurekaselect.comresearchgate.netderpharmachemica.com this compound serves as a precursor for generating libraries of novel coumarin derivatives. nih.gov By modifying the ester group or the coumarin ring, chemists can systematically explore structure-activity relationships, leading to the identification of new therapeutic leads. nih.gov The use of coumarin-3-carboxylic acids in decarboxylative coupling reactions has become a powerful tool for creating complex C-C and C-heteroatom bonds, further expanding the chemical space available for drug design. researchgate.netacs.org
Concluding Remarks on the Ongoing Significance of this compound in Academic Research
The ongoing significance of this compound in academic research lies in its established role as a reliable and versatile building block. Its importance is not diminishing; rather, it is evolving with the advent of new synthetic technologies and a deeper understanding of the biological relevance of the coumarin scaffold.
Current research continues to leverage coumarin-3-carboxylates for the construction of novel heterocyclic systems and hybrid molecules, where the coumarin moiety is combined with other pharmacophores to create compounds with potentially synergistic or novel biological activities. researchgate.net The exploration of innovative catalytic systems, including photoredox catalysis, for the functionalization of coumarin-3-carboxylic acids and their esters is an active area of investigation, promising more efficient and selective transformations. acs.org
Q & A
Q. What are the optimized synthetic routes for Benzyl 2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via Knoevenagel condensation using L-proline as a catalyst. Key steps include:
- Reaction conditions : Ethanol as solvent, reflux at 80°C for 6–8 hours, and benzyl alcohol as the benzylating agent.
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of coumarin precursor to benzyl alcohol) and catalyst loading (10 mol% L-proline) improves yields to 75% .
- Characterization : Confirm success via NMR (e.g., δ 8.56 ppm for the coumarin C4 proton and δ 5.42 ppm for the benzyl CH group) and NMR (e.g., 162.7 ppm for the ester carbonyl) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR spectroscopy :
- NMR: Key peaks include the coumarin C4 proton (δ 8.56 ppm, singlet) and benzyl CH (δ 5.42 ppm) .
- NMR: Ester carbonyl (δ 162.7 ppm) and lactone carbonyl (δ 156.6 ppm) are diagnostic .
- IR spectroscopy : Look for C=O stretches (~1700–1750 cm) and aromatic C-H stretches (~3050 cm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 295.1) and fragmentation patterns .
Q. What are the common challenges in purifying this compound, and what chromatographic techniques are recommended?
- Challenges : Co-elution of byproducts (e.g., unreacted benzyl alcohol) and low solubility in polar solvents.
- Solutions : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (10–30% EA). Monitor purity via TLC (R ~0.5 in 20% EA/hexane) .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the supramolecular architecture of this compound?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) reveals bond lengths, angles, and packing motifs. For example, the coumarin core exhibits planarity, with intermolecular C–H···O interactions stabilizing the crystal lattice .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H contacts contribute ~25% of the surface area). Use CrystalExplorer or Mercury for visualization .
Q. What computational methods are used to predict and analyze the electronic properties and reactivity of coumarin derivatives like this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict UV-Vis spectra (e.g., λ ~320 nm for π→π transitions).
- Molecular docking : Study binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
- Hirshfeld charge analysis : Identifies electron-rich/depleted regions influencing reactivity (e.g., nucleophilic attack at the lactone carbonyl) .
Q. How do substituent variations on the coumarin core affect the compound’s photophysical properties, and what experimental approaches can quantify these effects?
- Substituent effects : Electron-donating groups (e.g., –OCH) redshift absorption/emission via extended conjugation.
- Experimental methods :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
